2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide
Description
The exact mass of the compound this compound is 257.10519334 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-10-12-6-8-14(9-7-12)19-11-15(18)16-13-4-2-1-3-5-13/h1-9,17H,10-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQGBVRQANEPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358403 | |
| Record name | 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693270-23-4 | |
| Record name | 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CAS 693270-23-4 properties and supplier availability
The following technical guide provides an in-depth analysis of CAS 693270-23-4 , chemically identified as 2-[4-(Hydroxymethyl)phenoxy]-N-phenylacetamide . This document is structured for researchers and drug development professionals, focusing on its physicochemical properties, synthetic pathways, and utility as a pharmacophore scaffold in medicinal chemistry.
This compound[1][2][3]
Introduction & Significance
CAS 693270-23-4 is a functionalized organic building block belonging to the phenoxyacetamide class.[1][2][3][4] This compound serves as a versatile scaffold in fragment-based drug discovery (FBDD) and combinatorial chemistry. Its structure integrates three distinct pharmacophoric elements:
-
N-Phenylacetamide Core: A privileged structure in medicinal chemistry, often mimicking peptide bonds or interacting with serine/cysteine protease active sites.
-
Phenoxy Ether Linkage: A flexible spacer that modulates solubility and lipophilicity.
-
Benzyl Alcohol Moiety: A reactive handle for further functionalization (e.g., oxidation to aldehydes, conversion to halides) or as a hydrogen bond donor/acceptor in protein-ligand interactions.
While not a marketed drug itself, this compound is a critical intermediate in the synthesis of complex bioactive molecules, particularly in the development of kinase inhibitors and receptor modulators where the phenoxyacetamide motif is prevalent.
Physicochemical Profile
The following data establishes the baseline chemical identity and physical parameters necessary for experimental planning.
| Property | Value | Notes |
| Chemical Name | This compound | IUPAC |
| CAS Number | 693270-23-4 | Unique Identifier |
| Molecular Formula | C₁₅H₁₅NO₃ | |
| Molecular Weight | 257.29 g/mol | Monoisotopic Mass: 257.1052 |
| Appearance | White to Off-White Solid | Crystalline powder |
| Solubility | DMSO, Methanol, DMF | Low solubility in water |
| LogP (Predicted) | 1.8 - 2.2 | Lipophilic, membrane permeable |
| H-Bond Donors | 2 | (Amide NH, Alcohol OH) |
| H-Bond Acceptors | 3 | (Amide O, Ether O, Alcohol O) |
| TPSA | ~58.6 Ų | Favorable for CNS penetration |
| Rotatable Bonds | 5 | High flexibility |
Synthetic Pathway & Methodology
The synthesis of CAS 693270-23-4 typically follows a convergent Williamson Ether Synthesis strategy. This pathway is preferred for its high yield and operational simplicity.
Reaction Scheme
The core reaction involves the nucleophilic substitution of a halide by a phenoxide anion.
Figure 1: Convergent synthesis of CAS 693270-23-4 via nucleophilic substitution.
Experimental Protocol (General Procedure)
Objective: Synthesis of this compound.
-
Reagent Preparation:
-
Dissolve 4-hydroxybenzyl alcohol (1.0 equiv) in anhydrous DMF (Dimethylformamide).
-
Add Potassium Carbonate (K₂CO₃) (2.0 equiv) to the solution. Stir at room temperature for 30 minutes to generate the phenoxide anion.
-
-
Coupling Reaction:
-
Add 2-chloro-N-phenylacetamide (1.1 equiv) dropwise to the reaction mixture.
-
Heat the mixture to 60–80°C and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 1:1) or LC-MS.
-
-
Workup & Purification:
-
Cool the mixture to room temperature and pour into ice-cold water. The product typically precipitates.
-
Filter the solid and wash with water to remove inorganic salts.
-
Recrystallization: Purify the crude solid using Ethanol/Water or Ethyl Acetate/Hexane to achieve >98% purity.
-
-
Characterization:
-
¹H NMR (DMSO-d₆): Confirm the diagnostic methylene singlet (~4.6 ppm for O-CH₂-CO) and the benzylic methylene (~4.4 ppm).
-
Structural Pharmacophore Analysis
This compound is not merely an intermediate; it represents a "minimal binder" scaffold. In drug discovery, it is often used to probe hydrophobic pockets adjacent to hydrogen-bonding residues.
Figure 2: Pharmacophoric decomposition of CAS 693270-23-4.
Key Applications:
-
Fragment-Based Screening: Used in NMR or X-ray crystallographic screening to identify binding hotspots on protein surfaces.
-
Linker Chemistry: The alcohol group can be converted to a bromide or aldehyde, allowing the attachment of a second "warhead" molecule to create PROTACs (Proteolysis Targeting Chimeras) or bivalent inhibitors.
Supplier Landscape & Availability
CAS 693270-23-4 is available from specialized chemical suppliers focusing on building blocks and screening libraries. It is generally sold in research quantities (mg to gram scale).
| Supplier | Catalog ID | Purity | Format | Region |
| BLDpharm | BD01619788 | 98% | Powder | Global |
| AK Scientific | 693270-23-4 | 95%+ | Solid | USA/Global |
| ChemicalBook | (Aggregator) | Varies | Bulk/Research | Global |
| ChemSrc | 693270-23-4 | 98% | Solid | Asia/Global |
Sourcing Strategy:
-
For Screening: Purchase 10-100 mg quantities with >95% purity.
-
For Synthesis: If scaling up (>10g), it is often more cost-effective to synthesize in-house using the protocol in Section 3, as the starting materials (4-hydroxybenzyl alcohol and 2-chloro-N-phenylacetamide) are inexpensive commodities.
Safety & Handling
While specific toxicological data for this specific CAS is limited, it should be handled according to the General Chemical Safety protocols for phenoxyacetamides.
-
GHS Classification (Predicted):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) to prevent oxidation of the benzyl alcohol moiety.
References
-
PubChem Database. Compound Summary for CAS 693270-23-4. National Center for Biotechnology Information. Available at: [Link]
-
ChemSrc. this compound Technical Data. Available at: [Link]
Sources
- 1. CAS:1308650-51-26-[(1S)-1-Hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one-毕得医药 [bidepharm.com]
- 2. 158382-21-9|5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid|BLD Pharm [bldpharm.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CAS#:4204-78-8 | 2-{[4-(hydroxymethyl)phenoxy]methyl}oxirane | Chemsrc [chemsrc.com]
The C15H15NO3 Chemical Space: A Technical Guide to Tolmetin and Its Isomers in Drug Development
Executive Summary
This guide provides an in-depth technical analysis of the molecular formula C15H15NO3 , focusing on its most significant pharmaceutical application: Tolmetin . While this formula theoretically represents thousands of structural isomers, Tolmetin stands out as a clinically validated non-steroidal anti-inflammatory drug (NSAID) with a distinct pyrrole-based scaffold. This document details the physicochemical properties, synthetic pathways, analytical characterization, and metabolic fate of C15H15NO3, designed for researchers in medicinal chemistry and pharmacology.
Part 1: Chemical Identity & Physicochemical Properties[1]
The molecular formula C15H15NO3 defines a specific chemical space characterized by a molecular weight of 257.29 g/mol . In drug development, this mass range falls comfortably within the "fragment-like" to "drug-like" transition zone, optimizing oral bioavailability.
Fundamental Descriptors
| Property | Value | Notes |
| Molecular Formula | C15H15NO3 | |
| Exact Mass | 257.1052 Da | Monoisotopic mass for HRMS calibration |
| Molecular Weight | 257.29 g/mol | Average weight for dosing calculations |
| Element Composition | C (70.02%), H (5.88%), N (5.44%), O (18.66%) | Useful for elemental analysis validation |
| Rotatable Bonds | 4 | Indicates moderate conformational flexibility |
| Topological PSA | 59.30 Ų | Predicts good intestinal absorption (<140 Ų) |
| LogP (Octanol/Water) | ~2.2 - 2.8 | Lipophilic, suitable for membrane permeability |
The Primary Isomer: Tolmetin
While numerous isomers exist (e.g., various amide/ester combinations of phenyl/benzyl groups), Tolmetin (1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic acid) is the dominant bioactive structure.[1]
-
Core Scaffold: N-methylpyrrole.[2]
-
Pharmacophore: The acetic acid side chain (COX binding) and the benzoyl group (hydrophobic pocket interaction).
-
Differentiation: Unlike indole-based NSAIDs (e.g., Indomethacin), Tolmetin utilizes a pyrrole core, altering its electronic profile and metabolic stability.
Part 2: Synthesis & Manufacturing Protocols
The synthesis of Tolmetin requires precise regiochemical control to ensure the benzoyl group attaches at the C5 position of the pyrrole ring, while the acetic acid moiety occupies C2.
Synthetic Pathway Strategy
The most robust industrial route involves a Friedel-Crafts acylation sequence. The electron-rich pyrrole ring is susceptible to oxidation, so reactions are typically conducted under controlled conditions.
Key Steps:
-
Starting Material: N-Methylpyrrole.[2]
-
C2 Functionalization: Introduction of the acetic acid precursor (often via glyoxylation followed by reduction).
-
C5 Acylation: Friedel-Crafts acylation with p-toluoyl chloride using a Lewis acid catalyst (AlCl3).
-
Hydrolysis: Conversion of ester intermediates to the final free acid.
Visualization: Synthesis Workflow
The following diagram outlines the stepwise chemical transformation from N-methylpyrrole to Tolmetin.
Figure 1: Regioselective Synthesis of Tolmetin from N-Methylpyrrole.
Part 3: Analytical Characterization (HPLC & MS)
Validating the identity and purity of C15H15NO3 compounds requires specific analytical methods. The following protocols are standard for Tolmetin but adaptable for similar isomers.
High-Performance Liquid Chromatography (HPLC) Protocol
This method separates Tolmetin from its oxidative metabolites and synthetic impurities.
-
Column: C18 Reverse Phase (e.g., Inertsil ODS-3V, 5 µm, 250 x 4.6 mm).
-
Mobile Phase: Methanol : 1% Aqueous Acetic Acid (64:36 v/v).[3][4]
-
Note: Acidic pH is critical to suppress ionization of the carboxylic acid, ensuring sharp peak shape.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring absorption) or 313 nm (benzoyl conjugation).
-
Retention Time: Approximately 5–7 minutes under these conditions.
Mass Spectrometry (MS) Fragmentation
In ESI-MS (Positive Mode), C15H15NO3 forms a protonated molecular ion
Fragmentation Logic:
-
Parent Ion: m/z 258.
-
Decarboxylation: Loss of
or (Neutral loss of 46 Da) m/z 212. -
Benzoyl Cleavage: Cleavage of the ketone bridge generates the p-methylbenzoyl cation (m/z 119), a diagnostic fragment for the "toluoyl" portion of the molecule.
Part 4: Metabolic Fate & Pharmacokinetics
Understanding the metabolism of C15H15NO3 is vital for toxicity screening. Tolmetin undergoes extensive oxidative metabolism, a pathway common to alkyl-substituted aromatic drugs.
Metabolic Pathway
The primary metabolic handle is the methyl group on the benzoyl ring.
-
Oxidation: The p-methyl group is oxidized by CYP450 enzymes to a benzyl alcohol (hydroxymethyl metabolite).
-
Carboxylation: Further oxidation yields the dicarboxylic acid metabolite (major excretory product).
-
Conjugation: Formation of acyl glucuronides, which can be reactive and lead to idiosyncratic toxicity (acyl migration).
Visualization: Metabolic Oxidation
Figure 2: Primary Metabolic Pathways of Tolmetin in Humans.
References
-
Tolmetin | C15H15NO3 | CID 5509 . PubChem. National Library of Medicine. Available at: [Link]
-
Quantitation of Tolmetin by High-Performance Liquid Chromatography and Method Validation . Journal of Chromatographic Science, 2003.[3] Available at: [Link]
-
Studies on the Metabolism of Tolmetin to the Chemically Reactive Acyl-Coenzyme A Thioester Intermediate in Rats . Drug Metabolism and Disposition, 2007.[5] Available at: [Link]
- Preparation method of non-steroid anti-inflammatory drug tolmetin. Google Patents (CN103435527A).
-
Simultaneous determination of tolmetin and its metabolite in biological fluids . Journal of Chromatography B, 1982. Available at: [Link]
Sources
- 1. Tolmetin | C15H15NO3 | CID 5509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103435527A - Preparation method of non-steroid anti-inflammatory drug tolmetin - Google Patents [patents.google.com]
- 3. Quantitation of tolmetin by high-performance liquid chromatography and method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Studies on the metabolism of tolmetin to the chemically reactive acyl-coenzyme A thioester intermediate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Structure-Activity Relationship (SAR) of N-Phenylacetamide Ethers
Executive Summary: The Privileged Scaffold
N-phenylacetamide ethers (specifically
The core pharmacophore relies on a delicate balance between the lipophilic N-phenyl ring (Ring A), the hydrogen-bond donor/acceptor properties of the amide linker, and the electronic nature of the ether-linked moiety (Ring B). This guide dissects the structure-activity relationship (SAR) of these domains, providing a roadmap for optimizing potency while maintaining drug-like properties (Lipinski compliance).
The Pharmacophore: Structural Dissection
To rationalize the SAR, we divide the molecule into three distinct zones. Modifications in these zones drive the selectivity between targets (e.g., Sodium Channels vs. Acetylcholinesterase).
Zone 1: The N-Phenyl Ring (Ring A)[2]
-
Electronic Effects: Electron-withdrawing groups (EWGs) such as -Cl, -F, or -CF
at the para or meta positions often enhance metabolic stability and increase the acidity of the amide NH, strengthening hydrogen bond donation to receptor pockets. -
Steric Constraints: Ortho substitution can force the phenyl ring out of planarity with the amide bond, locking the conformation. This is critical for fitting into narrow hydrophobic clefts in enzymes like AChE.
Zone 2: The Linker (Acetamide Bridge)
-
The Spacer: The methylene (-CH
-) group acts as an insulator. Lengthening this chain (e.g., to propionamide) usually decreases potency by introducing excessive rotational freedom (entropic penalty). -
The Heteroatom: The ether oxygen is essential. It acts as a weak hydrogen bond acceptor. Replacing it with sulfur (thioether) often retains activity but increases lipophilicity (LogP), potentially altering Blood-Brain Barrier (BBB) penetration.
Zone 3: The Ether Moiety (Ring B)
-
Lipophilicity & Bulk: Large, lipophilic groups (e.g., substituted phenols, naphthols) in this position are crucial for hydrophobic interactions. In anticonvulsants, this region often targets the voltage-gated sodium channel's inactivated state.
-
Isosteric Replacement: Replacing the phenyl ether with heteroaromatics (e.g., furan, thiazole) can improve solubility without sacrificing binding affinity.
Visualizing the SAR Logic
The following diagram illustrates the decision-making process for optimizing N-phenylacetamide ethers based on the desired therapeutic endpoint.
Caption: Decision tree for optimizing N-phenylacetamide ethers. Blue indicates the starting scaffold; Red indicates lipophilic modifications for CNS targets; Green indicates solubility optimization.
Synthetic Protocol: Convergent Assembly
The most robust method for synthesizing these ethers is a two-step convergent pathway. This approach minimizes side reactions compared to direct condensation.
Reaction Scheme
-
Step 1: Acylation of aniline with chloroacetyl chloride.
-
Step 2: Williamson ether synthesis (nucleophilic substitution) with a substituted phenol.
Caption: Two-step convergent synthesis of N-phenylacetamide ethers. Step 1 is an acylation; Step 2 is a Williamson ether synthesis facilitated by Iodide catalysis.
Detailed Methodology
Step 1: Synthesis of 2-Chloro-N-phenylacetamide
-
Dissolve substituted aniline (10 mmol) in dry Dichloromethane (DCM) (20 mL).
-
Add Triethylamine (12 mmol) as a base scavenger.
-
Cool the mixture to 0°C in an ice bath.
-
Add Chloroacetyl chloride (11 mmol) dropwise over 15 minutes. Critical: Exothermic reaction; control addition rate to prevent bis-acylation.
-
Stir at room temperature for 2 hours. Monitor via TLC (3:7 Ethyl Acetate:Hexane).
-
Wash with 1N HCl (remove unreacted amine), then sat. NaHCO
, then Brine. -
Dry over MgSO
and concentrate.
Step 2: Synthesis of 2-Phenoxy-N-phenylacetamide (Ether Formation)
-
Dissolve the substituted phenol (10 mmol) in anhydrous Acetone (30 mL).
-
Add anhydrous K
CO (15 mmol). Stir for 30 min to generate the phenoxide anion. -
Add the 2-Chloro-N-phenylacetamide intermediate (10 mmol) from Step 1.
-
Add a catalytic amount of Potassium Iodide (KI) (0.5 mmol). Why: Finkelstein reaction generates the more reactive iodide intermediate in situ.
-
Reflux for 6-12 hours.
-
Filter off inorganic salts while hot.
-
Evaporate solvent and recrystallize from Ethanol/Water.
Biological Evaluation: Acetylcholinesterase (AChE) Inhibition[3][4][5]
Many N-phenylacetamide ethers exhibit cholinesterase inhibitory activity, relevant for Alzheimer's disease research. The Ellman Assay is the gold standard for quantification.
Protocol: Modified Microplate Ellman Assay
Objective: Determine IC
Reagents:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Enzyme: AChE (from Electrophorus electricus, 0.02 U/well).
Workflow:
-
Preparation: Dissolve test compounds in DMSO (Final well concentration <1% DMSO).
-
Incubation: In a 96-well plate, add:
-
140 µL Phosphate Buffer
-
20 µL Enzyme solution
-
20 µL Test Compound (various concentrations)
-
Incubate at 25°C for 15 minutes.
-
-
Reaction Start: Add 10 µL DTNB and 10 µL ATChI.
-
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.
-
Calculation:
Where is the change in absorbance per minute (slope).
Data Interpretation Table:
| Compound Class | R1 (Aniline) | R2 (Ether) | Predicted Activity (AChE) | LogP (Est.) |
| Baseline | -H | -Phenyl | Low (Micromolar) | 2.1 |
| Optimized A | 4-F | 2-Isopropylphenyl | High (Nanomolar) | 3.4 |
| Optimized B | 3-Cl | 4-Pyridyl | Moderate (Solubility +) | 1.8 |
| Inactive | 2,6-Dimethyl | -Methyl | Inactive (Steric clash) | 1.2 |
References
-
Kohn, H., et al. (1990).[2] "Preparation and anticonvulsant activity of a series of functionalized alpha-aromatic and alpha-heteroaromatic amino acids."[2] Journal of Medicinal Chemistry.
-
BenchChem. (2025).[3][4] "An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of N-phenylacetamide Derivatives." BenchChem Technical Guides.
-
Obniska, J., et al. (2011). "Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives." European Journal of Medicinal Chemistry.
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity."[5] Biochemical Pharmacology.
-
Guzman, L., et al. (2011). "Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method." International Journal of Molecular Sciences.
Sources
- 1. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents [mdpi.com]
- 2. Preparation and anticonvulsant activity of a series of functionalized alpha-aromatic and alpha-heteroaromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
The Phenoxyacetamide Core: A Versatile Scaffold for Novel Pharmaceutical Intermediates
An In-Depth Technical Guide for Researchers
Abstract The phenoxyacetamide nucleus is a prominent structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its capacity to interact with a diverse range of biological targets. This guide provides an in-depth technical overview for researchers and drug development professionals on the synthesis, derivatization, and therapeutic applications of pharmaceutical intermediates containing the phenoxyacetamide core. We will explore the key structural features that underpin its broad bioactivity, detail robust synthetic protocols, and analyze structure-activity relationships (SAR) across several major therapeutic areas, including oncology, neurodegenerative disease, and inflammation. This document serves as a foundational resource, synthesizing field-proven insights with authoritative references to empower the rational design of next-generation therapeutic agents.
The Phenoxyacetamide Scaffold: A Privileged Structure in Medicinal Chemistry
The phenoxyacetamide core consists of a central acetamide group linked to a phenyl ring via an ether bond. This arrangement provides a unique combination of structural rigidity and conformational flexibility, which is crucial for effective binding to biological targets. Molecules built around this core have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, anticonvulsant, and antimicrobial effects.[1][2]
The "privileged" nature of this scaffold arises from several key characteristics:
-
Hydrogen Bonding Capability: The amide moiety contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for strong, directional interactions within enzyme active sites or receptor binding pockets.[1]
-
Hydrophobic Interactions: The two aromatic rings (the phenoxy ring and a second phenyl group often attached to the amide nitrogen) provide surfaces for hydrophobic and π-π stacking interactions, which are critical for anchoring the molecule to its target.[1]
-
Tunable Electronics and Sterics: The phenyl rings offer multiple positions for substitution. By introducing various functional groups, researchers can precisely modulate the molecule's electronic properties, steric profile, and solubility to optimize potency, selectivity, and pharmacokinetic properties.[2][3]
-
Metabolic Stability: The ether linkage is generally more resistant to metabolic cleavage than an ester bond, contributing to improved bioavailability and in vivo stability of drug candidates.
These features make the phenoxyacetamide core an exceptionally versatile starting point for library synthesis and lead optimization in drug discovery programs.[4]
Caption: Core structure and key features of the phenoxyacetamide scaffold.
Synthesis of Phenoxyacetamide Intermediates: A Protocol-Driven Approach
The synthesis of phenoxyacetamide derivatives is typically achieved through a reliable and versatile multi-step process. The most common approach involves a nucleophilic substitution reaction to form the ether linkage, followed by an amidation reaction.
General Synthetic Workflow
The general pathway begins with a substituted phenol, which is deprotonated by a base to form a phenoxide ion. This potent nucleophile then displaces a leaving group from an α-haloacetamide, such as 2-chloroacetamide, in a classic Williamson ether synthesis. Alternatively, the phenol can be reacted with an ethyl haloacetate, followed by hydrolysis and subsequent amidation. An alternative and highly effective route involves first reacting a substituted amine with chloroacetyl chloride to form a 2-chloro-N-substituted acetamide intermediate, which is then reacted with a substituted phenol to yield the final product.[2] This latter method is particularly useful for creating diverse libraries by varying both the amine and phenol starting materials.
Caption: General synthetic workflow for phenoxyacetamide derivatives.
Detailed Experimental Protocol: Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide
This protocol is adapted from a reported synthesis of phenoxyacetamide derivatives with demonstrated anticancer, anti-inflammatory, and analgesic activities.[2][5] It exemplifies the self-validating logic where the successful synthesis and characterization of the intermediate (Step 2) is critical for the success of the final step.
Step 1: Synthesis of the Amine Moiety (e.g., 1-(4-chlorophenyl)ethanamine)
-
This step often utilizes the Leuckart reaction, a reductive amination method for converting ketones (e.g., 1-(4-chlorophenyl)ethanone) to amines using formamide or ammonium formate.[2]
Step 2: Synthesis of the 2-Chloro-N-substituted-acetamide Intermediate (e.g., 2-chloro-N-(1-(4-chlorophenyl)ethyl)acetamide)
-
Reagents & Setup: Dissolve 1-(4-chlorophenyl)ethanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C).
-
Addition: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. The use of a slight excess of the acid chloride ensures complete consumption of the starting amine. The ice bath is crucial to control the exothermicity of the acylation reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, wash it sequentially with a mild base (e.g., saturated NaHCO₃ solution) to remove excess acid, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude product is often pure enough for the next step or can be recrystallized from a solvent like ethanol to yield the pure intermediate.[6]
Step 3: Synthesis of the Final Phenoxyacetamide Product
-
Reagents & Setup: To a solution of the 2-chloro-N-(1-(4-chlorophenyl)ethyl)acetamide intermediate (1.0 eq) in acetone, add 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Causality: K₂CO₃ acts as the base to deprotonate the weakly acidic 4-nitrophenol, forming the potassium 4-nitrophenoxide in situ. This nucleophile is required to displace the chloride from the acetamide intermediate. Acetone is a common polar aprotic solvent for this type of Sₙ2 reaction.
-
Reaction: Reflux the mixture for 8-12 hours, monitoring by TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous Na₂SO₄. After concentrating the solvent, purify the crude product by silica gel column chromatography or recrystallization to obtain the final compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide.[2][5]
Therapeutic Applications & Structure-Activity Relationships (SAR)
The phenoxyacetamide scaffold has been successfully exploited to develop agents for various diseases. The derivatization strategy is guided by understanding the structure-activity relationship for each target.
Caption: Key sites for modification on the phenoxyacetamide scaffold.
Anticancer Agents
Phenoxyacetamide derivatives exhibit anticancer activity through various mechanisms.
-
COX/LOX Inhibition: There is a known association between inflammation and cancer.[2] Prostaglandin E2 (PGE2), a product of the COX-2 enzyme, is found at high levels in many tumors.[2] Certain phenoxyacetamide derivatives act as COX-2/LOX inhibitors, suppressing malignant cell growth.[2]
-
SAR Insights: Studies have shown that the presence of halogen atoms (e.g., Cl, Br) or a nitro group on the phenyl rings often enhances anticancer and anti-inflammatory activity.[2][5] For instance, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (compound 3c in some studies) exhibited potent activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines.[2][5]
-
Other Targets: The scaffold has also been used to develop inhibitors of other cancer-relevant targets. For example, derivatives have been identified as inhibitors of DOT1L, a histone methyltransferase implicated in MLL-rearranged leukemias[7], and as potential BCR-ABL1 inhibitors for chronic myeloid leukemia.[8]
Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are important targets for drugs treating depression and neurodegenerative disorders like Parkinson's disease.[9][10]
-
SAR Insights: The substitution pattern on the phenoxy ring is critical for both potency and selectivity.
-
Electron-donating groups, such as a methoxy group at the para position (e.g., 2-(4-Methoxyphenoxy)acetamide), can lead to high selectivity for MAO-A.[9][10]
-
Quantitative Structure-Activity Relationship (QSAR) studies have indicated that higher molecular weight and specific electronic properties (related to the Highest Occupied Molecular Orbital, HOMO) are important for MAO inhibitory activity.[3][11]
-
The addition of certain amine groups can dramatically increase potency against both MAO-A and MAO-B.[9]
-
Anti-inflammatory and Analgesic Agents
The anti-inflammatory properties of these compounds are often linked to their ability to inhibit COX/LOX pathways, similar to their anticancer mechanism.[2] Halogen-containing phenoxy derivatives have been shown to possess enhanced anti-inflammatory function.[1]
| Compound Class | Key Substituents | Primary Activity | IC₅₀ / Potency Example | Reference |
| Anticancer | 4-Cl on N-phenyl, 4-NO₂ on phenoxy | Anticancer (MCF-7), Anti-inflammatory | ~13 µM (for a similar analog) | [1][2] |
| MAO-A Inhibitor | 4-OCH₃ on phenoxy | Selective MAO-A Inhibition | SI = 245 | [9][10] |
| Potent MAO-A/B Inhibitor | 4-((prop-2-ynylimino)methyl) on phenoxy | Potent, non-selective MAO Inhibition | IC₅₀ (MAO-A) = 0.018 µM | [9][10] |
| Cytotoxic Agent | Trichlorophenoxy acetamide hydrazide | Cytotoxic (HepG2) | IC₅₀ = 1.43 µM | [12][13] |
Case Study: Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)
To validate the biological activity of newly synthesized phenoxyacetamide derivatives, a standard cytotoxicity assay is essential. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology
This protocol is a generalized procedure based on methods described for testing phenoxyacetamide derivatives.[13]
-
Cell Culture: Culture human cancer cells (e.g., HepG2 liver cancer or MCF-7 breast cancer cells) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37 °C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Harvest cells using trypsin and seed them into a 96-well microtiter plate at a density of approximately 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture media to achieve the desired final concentrations. The final DMSO concentration in the wells should be non-toxic (typically <0.5%).
-
Treatment: Remove the old media from the wells and add 100 µL of media containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., 5-Fluorouracil).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Future Perspectives and Conclusion
The phenoxyacetamide core remains a highly valuable and versatile scaffold in modern drug discovery. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its proven ability to interact with a wide range of biological targets ensures its continued relevance.
Future research in this area will likely focus on:
-
Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1, or MAO-A vs. MAO-B) to minimize off-target side effects.
-
Combination Therapies: Exploring the synergistic effects of phenoxyacetamide-based agents with existing chemotherapeutics or targeted therapies.[8]
-
Novel Targets: Utilizing computational methods like virtual screening and molecular docking to identify novel biological targets for the phenoxyacetamide scaffold, expanding its therapeutic potential beyond the current applications.[7]
References
-
Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. MDPI. [Link]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. SpringerLink. [Link]
-
Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Hindawi. [Link]
-
Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. PubMed. [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR.org. [Link]
-
QSAR Studies of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Current Research in Pharmaceutical Sciences. [Link]
-
QSAR Studies of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Semantic Scholar. [Link]
-
Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. [Link]
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]
-
New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]
-
An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication. [Link]
-
Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. Frontiers. [Link]
-
A QSAR study of some Phenoxyacetamide derivatives as a MAO-A inhibitor. ResearchGate. [Link]
-
Synthesis of New Sulphonamide Phenoxyacetic Derivatives. ResearchGate. [Link]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. ResearchGate. [Link]
-
Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link]
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed. [Link]
-
Identification of phenoxyacetamide derivatives as novel DOT1L inhibitors via docking screening and molecular dynamics simulation. PubMed. [Link]
-
Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. MDPI. [Link]
Sources
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of phenoxyacetamide derivatives as novel DOT1L inhibitors via docking screening and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. QSAR Studies of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 12. jetir.org [jetir.org]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Chemoselective Synthesis of 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide
Executive Summary
This application note details the high-fidelity synthesis of 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide (Target Molecule), a functionalized ether scaffold commonly employed in medicinal chemistry as a linker or pharmacophore precursor.
The protocol utilizes a chemoselective Williamson ether synthesis strategy. By exploiting the significant
Retrosynthetic Analysis & Strategy
The synthesis is designed around a convergent coupling of two primary fragments: the nucleophilic phenol and the electrophilic
Strategic Disconnection
-
Bond Formed:
ether linkage. -
Mechanism:
Nucleophilic Substitution.[1] -
Fragment A (Nucleophile): 4-Hydroxybenzyl alcohol (Gastrodigenin).[2]
-
Fragment B (Electrophile): 2-Chloro-N-phenylacetamide.[3]
Chemoselectivity Rationale
The success of this reaction hinges on the base selection. Using Potassium Carbonate (
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target ether.
Experimental Protocol
Phase 1: Reagent Preparation (If not commercially available)
Note: If 2-Chloro-N-phenylacetamide is purchased, skip to Phase 2.
Objective: Synthesize the electrophile from aniline and chloroacetyl chloride.
-
Dissolution: Dissolve Aniline (1.0 eq) in Dichloromethane (DCM) at
. -
Acylation: Add Chloroacetyl chloride (1.1 eq) dropwise. Add
or (1.2 eq) to scavenge HCl. -
Workup: Wash with water, dry over
, and concentrate. Recrystallize from Hexane/EtOAc.[2]-
Reference Validation: Yields typically >85% for this transformation [1].[3]
-
Phase 2: Coupling Reaction (Core Protocol)
Reaction Scheme:
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[2][4][5] | Role |
| 4-Hydroxybenzyl alcohol | 124.14 | 1.0 | Nucleophile |
| 2-Chloro-N-phenylacetamide | 169.61 | 1.1 | Electrophile |
| Potassium Carbonate ( | 138.21 | 2.5 | Base |
| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst (Finkelstein) |
| Acetonitrile (MeCN) | - | - | Solvent (0.2 M) |
Step-by-Step Procedure
-
Activation:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-Hydroxybenzyl alcohol (1.0 eq) and anhydrous
(2.5 eq). -
Add Acetonitrile (anhydrous, 10 mL per mmol of substrate).
-
Stir at Room Temperature (RT) for 30 minutes. Insight: This pre-stirring period ensures complete deprotonation of the phenol to the phenoxide anion before the electrophile is introduced.
-
-
Addition:
-
Add 2-Chloro-N-phenylacetamide (1.1 eq) and Potassium Iodide (0.1 eq) to the suspension.
-
Mechanistic Note: KI catalyzes the reaction by converting the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction).
-
-
Reaction:
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux (
) for 6–8 hours. -
Monitoring: Check progress via TLC (Eluent: Hexane/EtOAc 1:1). The starting phenol (
) should disappear, and a new, less polar spot ( ) should appear.
-
-
Workup:
-
Cool the reaction mixture to RT.
-
Filtration: Filter off the solid inorganic salts (
, excess ) through a Celite pad or sintered glass funnel. Wash the cake with acetone. -
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude solid.
-
-
Purification:
-
The crude product often precipitates as an off-white solid.
-
Recrystallization: Dissolve the crude solid in hot Ethanol (EtOH). Add water dropwise until turbidity persists, then cool to
. -
Filter the crystals and dry under vacuum.
-
Process Visualization
Figure 2: Workflow for the chemoselective synthesis of the target ether.
Quality Control & Characterization
Verify the identity of the synthesized compound using the following parameters.
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: Expected range
(based on analogues [2]).[6] -
IR Spectroscopy:
-
: Broad band
(Benzylic alcohol). -
: Sharp band
(Amide).[6] -
: Strong band
(Amide I). -
:
(Ether).
-
: Broad band
-
1H NMR (400 MHz, DMSO-
):- (s, 1H, -NH ).
- (d, 2H, N-Ph Ar-H ).
- (t, 2H, N-Ph Ar-H ).
- (d, 2H, O-Ph Ar-H ).
- (d, 2H, O-Ph Ar-H ).
- (t, 1H, -OH ).
-
(s, 2H, -O-CH
-CO-). -
(d, 2H, Ar-CH
-OH).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation or moisture. | Ensure |
| Bis-alkylation | Base too strong or excess alkyl halide. | Strictly use |
| Starting Material Remains | Low reactivity of chloride. | Ensure KI is added (Finkelstein catalyst). Switch solvent to DMF (higher temp) if necessary. |
| Oily Product | Solvent occlusion. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
Safety & Waste Disposal
-
Hazards:
-
2-Chloro-N-phenylacetamide: Irritant, potential skin sensitizer.
-
Acetonitrile: Flammable, toxic by inhalation/ingestion.
-
4-Hydroxybenzyl alcohol: Irritant.
-
-
Controls: Perform all operations in a fume hood. Wear nitrile gloves and safety goggles.
-
Waste:
-
Organic Waste: Filtrates containing MeCN and traces of aromatics.
-
Solid Waste: Filter cake (
) should be labeled as inorganic solid waste contaminated with organics.
-
References
-
Royal Society of Chemistry (RSC). Supplementary Information: Synthesis of 2-chloro-N-phenylacetamide and related compounds. Retrieved from
-
Arkivoc. Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide.[6] (2021).[3][6] Retrieved from
-
BenchChem. Application Notes: 4-Hydroxybenzyl Alcohol as a Precursor in Organic Synthesis.[2] Retrieved from
-
Organic Syntheses. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons. Retrieved from
Sources
Protocol for Williamson ether synthesis of phenoxyacetamides
Application Note: Optimized Synthesis of Phenoxyacetamides via Williamson Etherification
Abstract & Scope
Phenoxyacetamides represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for various local anesthetics, antimicrobials, and monoamine oxidase (MAO) inhibitors [1]. While the Williamson ether synthesis is the standard route for their preparation, inconsistent yields and purification challenges often plague the reaction due to the ambident nature of phenoxide ions and the solubility profiles of acetamide electrophiles.
This guide provides a rigorous, field-validated protocol for the O-alkylation of phenols with
Mechanistic Foundation
The synthesis proceeds via an
Critical Mechanistic Factors:
-
The Nucleophile: Phenols are weak acids (
). Weak bases like are sufficient to generate the phenoxide in equilibrium, avoiding the side reactions associated with strong bases like (which can deprotonate the amide nitrogen). -
The Electrophile:
-Chloroacetamides are moderately reactive. The reaction rate is significantly enhanced by the "Finkelstein effect" using Potassium Iodide (KI), where chloride is displaced by iodide in situ to form a more reactive -iodoacetamide species [2].
Figure 1: Reaction Mechanism & Catalytic Cycle
Caption: Mechanistic pathway highlighting the base-mediated deprotonation and iodide-catalyzed activation of the electrophile.
Strategic Optimization (The "Expertise")
Success depends on selecting conditions that maximize O-alkylation over C-alkylation and minimize hydrolysis.
Table 1: Variable Optimization Matrix
| Variable | Standard Recommendation | Rationale & Causality |
| Base | Potassium Carbonate ( | Mild enough to prevent amide hydrolysis; forms a reactive "loose" ion pair with phenoxide in aprotic solvents [3]. |
| Solvent | Acetone or 2-Butanone (MEK) | Polar aprotic solvents solvate the cation ( |
| Catalyst | Potassium Iodide (KI) | Essential for chloro- substrates. Converts alkyl chlorides to alkyl iodides in situ, accelerating reaction rates by 10-100x [2]. |
| Stoichiometry | 1.0 : 1.2 : 2.0 (Phenol:Electrophile:Base) | Slight excess of electrophile drives the reaction to completion. Excess base ensures complete deprotonation and scavenges HCl. |
Experimental Protocols
Method A: Standard Benchtop Synthesis (Reflux)
Best for: Gram-scale synthesis, thermally stable substrates, and labs without microwave reactors.
Reagents:
-
Substituted Phenol (1.0 equiv)[5]
- -Chloroacetamide derivative (1.1 equiv)
-
Anhydrous
(2.0 equiv, finely ground) -
Potassium Iodide (0.1 equiv)[5]
-
Solvent: Acetone (dry, 10 mL per gram of phenol)
Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol in acetone. Add the anhydrous
.[6] Stir at room temperature for 15 minutes to initiate deprotonation (color change often observed). -
Addition: Add the
-chloroacetamide and the catalytic amount of KI. -
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (
) for 4–6 hours.-
Checkpoint: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The spot for the phenol should disappear.
-
-
Workup (Precipitation Method):
-
Allow the reaction to cool to room temperature.
-
Pour the mixture into 5 volumes of crushed ice/water with vigorous stirring.
-
The product typically precipitates as a solid. Filter, wash with cold water (to remove inorganic salts), and dry.
-
-
Purification: Recrystallize from Ethanol/Water (hot filtration may be required to remove trace KI/polymer).
Method B: Microwave-Assisted Synthesis (High Throughput)
Best for: Library generation, reluctant substrates, and Green Chemistry compliance.
Reagents:
-
Same stoichiometry as Method A.
-
Solvent: Acetonitrile (
) or DMF (allows higher temperatures).[6]
Procedure:
-
Combine phenol, chloroacetamide,
, and KI in a microwave-safe vial. -
Add Acetonitrile (3 mL per mmol). Cap the vial.
-
Irradiation: Heat to
for 10–20 minutes (Power: Dynamic, Max 150W). -
Workup: Pour into water. If the product is gummy (common with DMF), extract with Ethyl Acetate, wash with brine (
), dry over , and evaporate [4].
Troubleshooting & Quality Control
Figure 2: Troubleshooting Decision Tree
Caption: Decision logic for addressing common synthetic failures in etherification.
Common Issues:
-
Unreacted Phenol: If the phenol is sterically hindered (e.g., 2,6-disubstituted), reflux times must be extended to 12+ hours, or Method B (Microwave) should be utilized.
-
Oiling Out: Phenoxyacetamides often form supercooled liquids. Scratching the flask glass or adding a seed crystal during the water pour is critical.
Safety & Handling
- -Chloroacetamides: These are potent alkylating agents and often strong skin sensitizers/irritants. Always handle in a fume hood.
-
Waste: The aqueous filtrate contains potassium salts and trace alkyl halides; dispose of as halogenated organic waste.
References
-
Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues. National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Catalytic Williamson Ether Synthesis. Cambridge University Press. Available at: [Link]
-
The Williamson Ether Synthesis: Mechanism and Conditions. Master Organic Chemistry. Available at: [Link][2]
-
Microwave Assisted Synthesis of Phenoxyacetamides. ResearchGate. Available at: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Synthesis of N-Phenyl-2-phenoxyacetamide Derivatives via Williamson Ether Synthesis
Abstract
This document provides a detailed technical guide for the synthesis of N-phenyl-2-phenoxyacetamide derivatives through the reaction of 2-chloro-N-phenylacetamide with various substituted phenols. This O-alkylation reaction proceeds via the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[1] This guide delves into the underlying SN2 reaction mechanism, explores the critical parameters influencing reaction success, and provides validated, step-by-step protocols for researchers in synthetic chemistry and drug development. Furthermore, it addresses potential side reactions, offers troubleshooting advice, and summarizes key reaction conditions in a comparative table to facilitate experimental design.
Reaction Scheme & Mechanism
The core transformation involves the deprotonation of a phenol by a suitable base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methylene carbon of 2-chloro-N-phenylacetamide, displacing the chloride leaving group in a bimolecular nucleophilic substitution (SN2) reaction to form the desired aryloxyacetamide ether.[2][3]
General Reaction Scheme:
(Self-generated image, not from search results)
Mechanistic Pathway:
The reaction is a classic example of an SN2 mechanism, which occurs in a single, concerted step.[2][4]
-
Deprotonation: The base removes the acidic proton from the phenol's hydroxyl group, creating a highly nucleophilic phenoxide anion. The strength of the required base is inversely related to the acidity of the phenol.
-
Nucleophilic Attack: The phenoxide ion performs a backside attack on the carbon atom bonded to the chlorine in 2-chloro-N-phenylacetamide.[2][3] This trajectory is necessary for the electrons from the nucleophile to enter the antibonding (σ*) orbital of the carbon-chlorine bond, facilitating the displacement of the chloride leaving group.[3]
Figure 1: The two-step process of the Williamson ether synthesis.
Critical Reaction Parameters: A Deeper Analysis
The success and efficiency of this synthesis hinge on the careful selection of several key parameters. The rationale behind these choices is crucial for maximizing yield and minimizing impurities.
The Alkylating Agent: 2-Chloro-N-phenylacetamide
The alkylating agent, 2-chloro-N-phenylacetamide, is a primary alkyl halide. This structural feature is ideal for the SN2 reaction, as the electrophilic carbon is sterically unhindered, allowing for easy access by the nucleophile.[1][3] Using primary halides minimizes the risk of the competing E2 elimination reaction, which becomes significant with secondary and is the exclusive pathway for tertiary alkyl halides.[4][5][6]
Choice of Base
The base's role is to deprotonate the phenol to generate the active nucleophile. Since phenols are significantly more acidic than aliphatic alcohols, relatively mild bases are often sufficient.
-
Potassium Carbonate (K₂CO₃) & Cesium Carbonate (Cs₂CO₃): These are the most commonly used bases for this transformation.[7][8] They are easy to handle, inexpensive, and generally strong enough to deprotonate most substituted phenols. The reaction is heterogeneous, with the solid base suspended in the solvent.
-
Potassium Hydroxide (KOH) & Sodium Hydroxide (NaOH): Stronger inorganic bases that can be used, often in aqueous/organic biphasic systems with a phase-transfer catalyst.[1][9]
-
Sodium Hydride (NaH): A very powerful, non-nucleophilic base used for less acidic phenols or when rigorous anhydrous conditions are required.[5][10] It is highly reactive and requires careful handling under an inert atmosphere. Its use can increase the likelihood of side reactions.[6]
Solvent Selection
The choice of solvent is critical for accelerating the SN2 reaction rate. Polar aprotic solvents are strongly preferred.[1][6]
-
Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Acetone, Dimethyl Sulfoxide (DMSO): These solvents excel at solvating the cation (e.g., K⁺) of the base but poorly solvate the phenoxide anion.[1][7] This leaves the phenoxide "naked" and highly reactive, dramatically increasing the reaction rate.
-
Protic Solvents (e.g., Ethanol, Water): These should be avoided as they form strong hydrogen bonds with the phenoxide anion, creating a solvent cage that significantly reduces its nucleophilicity and slows the reaction.[1]
Temperature and Catalysis
-
Temperature: The reaction is typically conducted at elevated temperatures, generally between 50-100 °C, to ensure a reasonable reaction rate.[1] Reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Phase-Transfer Catalysis (PTC): In biphasic systems (e.g., toluene/aqueous NaOH), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is essential.[1][2] The catalyst forms a lipophilic ion pair with the phenoxide, shuttling it from the aqueous phase into the organic phase where it can react with the chloroacetamide.[10][11]
-
Iodide Catalysis: The addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction. The iodide ion can displace the chloride on 2-chloro-N-phenylacetamide to form the more reactive 2-iodo-N-phenylacetamide in situ. This is an example of the Finkelstein reaction.[1]
Potential Side Reactions
While O-alkylation is the desired pathway, awareness of potential side reactions is key to troubleshooting and optimizing the synthesis.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated ortho/para positions of the aromatic ring. While O-alkylation is generally favored under the described conditions, some C-alkylation can occur, leading to isomeric impurities.[7]
-
Elimination (E2): As previously mentioned, this is not a significant concern with the primary halide 2-chloro-N-phenylacetamide but is a major competing reaction with secondary or tertiary alkyl halides.[6][7]
Experimental Protocols & Workflow
Safety Note: 2-Chloro-N-phenylacetamide is an irritant and lachrymator. Strong bases (NaH, NaOH, KOH) are corrosive. Solvents like DMF can be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Standard Conditions using Potassium Carbonate
This is the most common and reliable method for a wide range of phenols.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and a suitable polar aprotic solvent (e.g., acetonitrile or DMF, approx. 0.2-0.5 M concentration relative to the phenol).[8]
-
Addition of Alkylating Agent: Add 2-chloro-N-phenylacetamide (1.1 eq.) to the stirring suspension.
-
Heating and Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction's progress by TLC until the starting phenol is consumed (typically 4-8 hours).
-
Workup: a. Cool the reaction mixture to room temperature and filter to remove the inorganic solids (K₂CO₃ and KCl).[6][8] b. Rinse the solids with a small amount of the reaction solvent or ethyl acetate. c. Combine the filtrate and rinsings and concentrate under reduced pressure to remove the solvent.[6]
-
Purification: a. Dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane. b. Wash the organic layer sequentially with water and brine to remove any remaining salts or DMF.[6][10] c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. d. The crude product can be further purified by recrystallization or column chromatography on silica gel.
Protocol 2: Phase-Transfer Catalysis (PTC) Conditions
This method is useful when using aqueous bases.
-
Reaction Setup: In a round-bottom flask, combine the phenol (1.0 eq.), an organic solvent (e.g., toluene), and an aqueous solution of a strong base (e.g., 20-50% NaOH).[10]
-
Catalyst Addition: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB).[10]
-
Addition of Alkylating Agent: Add 2-chloro-N-phenylacetamide (1.1 eq.) to the biphasic mixture.
-
Heating and Monitoring: Stir the mixture vigorously to ensure efficient mixing between the phases and heat to reflux. Monitor the reaction by TLC.
-
Workup & Purification: a. Cool the reaction to room temperature and transfer the mixture to a separatory funnel. b. Separate the layers. Extract the aqueous layer with the organic solvent (e.g., toluene or ethyl acetate). c. Combine the organic layers and wash with water and brine. d. Proceed with drying, concentration, and purification as described in Protocol 1.
Sources
- 1. Williamson_ether_synthesis [chemeurope.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. teachthemechanism.com [teachthemechanism.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. benchchem.com [benchchem.com]
- 11. crdeepjournal.org [crdeepjournal.org]
The Versatile Precursor: A Guide to Utilizing 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and drug discovery, the development of efficient and versatile synthetic routes to novel heterocyclic scaffolds is of paramount importance. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. This guide introduces 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide as a highly adaptable precursor for the synthesis of diverse heterocyclic systems. Its unique structural features—a reactive hydroxymethyl group, a phenoxy ether linkage, and an N-phenylacetamide moiety—provide multiple avenues for intramolecular cyclization and functionalization, making it a valuable tool for the synthetic chemist.
This document provides a comprehensive overview of the synthesis of this precursor and its application in the construction of valuable heterocyclic frameworks, including 1,4-benzoxazin-3-ones and dibenzo[b,f][1][2]oxazepines. The protocols and mechanistic insights presented herein are designed to empower researchers to explore the full potential of this versatile building block in their own synthetic endeavors.
Part 1: Synthesis of the Precursor: this compound
The synthesis of the title precursor is efficiently achieved in a two-step sequence starting from readily available materials. The first step involves the synthesis of an intermediate, 2-(4-formylphenoxy)-N-phenylacetamide, which is then selectively reduced to the desired hydroxymethyl derivative.
Step 1: Synthesis of 2-(4-formylphenoxy)-N-phenylacetamide
This initial step involves the nucleophilic substitution of a haloacetamide with 4-hydroxybenzaldehyde. The following protocol is adapted from established procedures for the synthesis of similar phenoxyacetamides.
Protocol 1: Synthesis of 2-(4-formylphenoxy)-N-phenylacetamide
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 2-Chloro-N-phenylacetamide | 169.61 | 1.70 g | 10.0 |
| 4-Hydroxybenzaldehyde | 122.12 | 1.22 g | 10.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |
| Acetone | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-N-phenylacetamide (1.70 g, 10.0 mmol), 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Add 50 mL of acetone to the flask.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to afford 2-(4-formylphenoxy)-N-phenylacetamide as a solid.
Expected Yield: 80-90%
Characterization Data (for 2-(4-formylphenoxy)-N-phenylacetamide):
-
¹H NMR (CDCl₃, 400 MHz): δ 9.93 (s, 1H, CHO), 8.20 (brs, 1H, CONH), 7.91 (d, J = 8.7 Hz, 2H, ArH), 7.57-7.60 (m, 2H, ArH), 7.34-7.38 (m, 2H, ArH), 7.15-7.19 (m, 1H, ArH), 7.12 (d, J = 8.7 Hz, 2H, ArH), 4.69 (s, 2H, OCH₂).[2]
-
IR (KBr, cm⁻¹): 3265 (N-H), 1680 (C=O, aldehyde), 1658 (C=O, amide), 1600, 1578, 1533, 1508 (aromatic C=C).[3]
Step 2: Reduction to this compound
The formyl group of the intermediate is then selectively reduced to a hydroxymethyl group using a mild reducing agent such as sodium borohydride.
Protocol 2: Synthesis of this compound
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 2-(4-Formylphenoxy)-N-phenylacetamide | 255.26 | 2.55 g | 10.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.45 g | 12.0 |
| Methanol | - | 50 mL | - |
Procedure:
-
Dissolve 2-(4-formylphenoxy)-N-phenylacetamide (2.55 g, 10.0 mmol) in 50 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.45 g, 12.0 mmol) to the solution in small portions.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours. Monitor the reaction progress by TLC.
-
After completion, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
Expected Yield: 85-95%
Predicted Characterization Data (for this compound):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.15 (brs, 1H, CONH), 7.55 (d, J = 7.8 Hz, 2H, ArH), 7.30-7.40 (m, 4H, ArH), 7.10-7.15 (m, 1H, ArH), 6.95 (d, J = 8.5 Hz, 2H, ArH), 4.60 (s, 2H, OCH₂), 4.55 (s, 2H, CH₂OH), 2.50 (brs, 1H, OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 167.5 (C=O), 157.0, 138.0, 132.0, 129.0, 128.5, 124.5, 120.0, 115.0 (Ar-C), 67.0 (OCH₂), 64.5 (CH₂OH).
-
IR (KBr, cm⁻¹): 3400-3200 (O-H, N-H), 1650 (C=O, amide), 1610, 1510 (aromatic C=C), 1240 (C-O, ether), 1050 (C-O, alcohol).
Part 2: Application in Heterocyclic Synthesis
The presence of both a nucleophilic hydroxymethyl group and an electrophilic amide carbonyl (or a group that can be transformed into one) in proximity allows for intramolecular cyclization reactions to form various heterocyclic systems.
Application 1: Synthesis of 1,4-Benzoxazin-3-ones
1,4-Benzoxazin-3-one is a privileged scaffold found in numerous biologically active compounds. The intramolecular cyclization of this compound can be achieved under acidic conditions, leading to the formation of a six-membered heterocyclic ring.
Caption: Acid-catalyzed cyclization to a 1,4-benzoxazin-3-one.
Protocol 3: Acid-Catalyzed Synthesis of a 1,4-Benzoxazin-3-one Derivative
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 257.28 | 2.57 g | 10.0 |
| Polyphosphoric Acid (PPA) | - | 20 g | - |
Procedure:
-
In a 50 mL round-bottom flask, place this compound (2.57 g, 10.0 mmol).
-
Add polyphosphoric acid (20 g) to the flask.
-
Heat the reaction mixture to 100-120 °C with stirring for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-benzoxazin-3-one derivative.
Causality Behind Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA serves as both a strong acid catalyst and a dehydrating agent. The acidic environment protonates the hydroxyl group, converting it into a good leaving group (water). PPA's high viscosity and ability to promote intramolecular reactions make it an excellent choice for this type of cyclization.
-
Heating: The reaction requires thermal energy to overcome the activation energy for the cyclization and dehydration steps.
Application 2: Synthesis of Dibenzo[b,f][1][2]oxazepines via Intramolecular Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and mild method for achieving intramolecular cyclization through the activation of the hydroxymethyl group.[4][5] This approach can be utilized to synthesize seven-membered dibenzo[b,f][1][2]oxazepine derivatives, which are of significant interest in medicinal chemistry.
Caption: Intramolecular Mitsunobu reaction workflow.
Protocol 4: Intramolecular Mitsunobu Cyclization to a Dibenzo[b,f][1][2]oxazepine Derivative
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 257.28 | 2.57 g | 10.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 3.93 g | 15.0 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 3.03 mL | 15.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
Procedure:
-
To a 250 mL flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of this compound (2.57 g, 10.0 mmol) and triphenylphosphine (3.93 g, 15.0 mmol) in 100 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (3.03 mL, 15.0 mmol) dropwise to the stirred solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel. The triphenylphosphine oxide byproduct can be challenging to remove; a non-polar solvent system (e.g., hexane/ethyl acetate) is often effective.
Causality Behind Experimental Choices:
-
Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD): These are the classic reagents for the Mitsunobu reaction. They react in situ to form a phosphonium salt that activates the primary alcohol, converting the hydroxyl group into a good leaving group.
-
Anhydrous Conditions and Inert Atmosphere: The reagents used in the Mitsunobu reaction are sensitive to moisture. Anhydrous THF is used as the solvent, and the reaction is carried out under an inert atmosphere to prevent quenching of the reactive intermediates.
-
Intramolecular Nucleophilic Attack: The amide nitrogen, upon deprotonation by the betaine intermediate, acts as the intramolecular nucleophile, attacking the activated hydroxymethyl carbon to form the seven-membered ring.
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of a variety of heterocyclic compounds. The strategic placement of the hydroxymethyl and N-phenylacetamide functionalities allows for efficient intramolecular cyclization to form both six- and seven-membered heterocyclic rings, which are prevalent motifs in pharmacologically active molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic utility of this valuable building block. The adaptability of this precursor opens the door to the creation of diverse molecular libraries for screening in drug discovery and materials science applications.
References
-
Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. Available at: [Link]
-
Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(x), 0-0. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Information. Available at: [Link]
-
Indian Academy of Sciences. (2020). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences, 132(1), 90. Available at: [Link]
-
MDPI. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(1), 1. Available at: [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
Solvent selection for alkylation of N-phenylacetamide derivatives
Application Note: Solvent Selection & Process Optimization for the Alkylation of N-Phenylacetamide Derivatives
Executive Summary
The alkylation of N-phenylacetamide (acetanilide) derivatives is a pivotal transformation in the synthesis of analgesics, anti-infectives, and heterocyclic building blocks. However, the ambident nature of the amide functionality presents a persistent challenge: controlling N-alkylation (thermodynamic, desired) versus O-alkylation (kinetic, often undesired) .
This guide moves beyond standard "recipe" chemistry to provide a first-principles analysis of solvent effects. We compare traditional dipolar aprotic systems against modern Phase Transfer Catalysis (PTC) and green solvent alternatives, providing validated protocols that maximize regioselectivity and yield while minimizing environmental impact.
Part 1: Mechanistic Foundation & Regioselectivity
To select the correct solvent, one must understand the species in solution. N-phenylacetamide (
The Ambident Nucleophile Dilemma
-
N-Alkylation: Leads to a stable tertiary amide. This is generally the thermodynamic product due to the strength of the C=O bond in the final product.
-
O-Alkylation: Leads to an imidate (or isoimide). This is often the kinetic product, favored by "hard" electrophiles and conditions that restrict thermodynamic equilibration.
Solvent Role in Selectivity:
-
Dipolar Aprotic Solvents (DMF, DMSO): These solvents effectively solvate cations (e.g.,
, ), leaving the amidate anion "naked" and highly reactive. This generally favors N-alkylation via an mechanism, provided the electrophile is "soft" (e.g., alkyl iodide/bromide). -
Non-Polar/Low Polarity Solvents (Toluene, THF): In these solvents, the cation and anion exist as tight ion pairs. The metal cation often coordinates to the amide Oxygen, effectively shielding it and directing the electrophile toward the Nitrogen.
Figure 1: Mechanistic bifurcation of amide alkylation. Solvent choice dictates the "nakedness" of the anion and the accessibility of the N-terminus.
Part 2: Solvent Selection Matrix
The following table synthesizes experimental data regarding yield, selectivity, and green chemistry metrics (E-Factor).
| Solvent Class | Representative Solvents | Regioselectivity (N:O) | Green Score | Application Context |
| Dipolar Aprotic | DMF, DMSO, NMP | High (>95:5) | Low | Discovery/Small Scale. Best for difficult substrates. High boiling points make workup (removal) energy-intensive. |
| Ethers | THF, 2-MeTHF, 1,4-Dioxane | Moderate to High | Med-High | Specialized. 1,4-Dioxane is critical when using |
| Aromatic/Non-Polar | Toluene, Xylene | High (with PTC) | High | Process/Scale-up. Requires Phase Transfer Catalyst (e.g., TBAB). Excellent water separation; avoids dry solvent requirements. |
| Green Alternatives | CPME, Ethyl Lactate | Moderate | High | Sustainable. CPME (Cyclopentyl methyl ether) resists peroxide formation and offers clean phase separation. |
Part 3: Validated Experimental Protocols
Protocol A: The "Discovery Standard" (DMF/NaH)
Best for: Small scale (<1g), high-value intermediates, and ensuring maximum conversion regardless of cost.
Safety Warning: Sodium Hydride (NaH) releases hydrogen gas. Perform in a vented hood.
-
Preparation: Charge a flame-dried flask with N-phenylacetamide derivative (1.0 equiv) and anhydrous DMF (0.2 M concentration) under Argon/Nitrogen.
-
Deprotonation: Cool to
. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.-
Expert Tip: Watch for
evolution. Stir at for 15 min, then warm to RT for 30 min to ensure complete anion formation (solution often turns yellow/orange).
-
-
Alkylation: Cool back to
(exotherm control). Add Alkyl Halide (1.1–1.2 equiv) dropwise.-
Note: Use Alkyl Bromides or Iodides. Avoid Chlorides unless adding NaI (Finkelstein condition).
-
-
Workup: Quench with saturated
. Extract with EtOAc. Wash organic layer 3x with water (critical to remove DMF) and 1x with LiCl solution (5%). -
Validation: Check LCMS for M+R peak. If O-alkylation is observed, switch to Protocol B or C.
Protocol B: The "Green Process" (Toluene/PTC)
Best for: Scale-up (>10g), industrial applications, and avoiding hazardous NaH.
Mechanism: Uses Solid-Liquid Phase Transfer Catalysis (SL-PTC). The solid base (
-
Preparation: To a flask, add N-phenylacetamide (1.0 equiv) , Toluene (0.5 M) , and Powdered KOH (2.0 equiv) .
-
Catalyst Addition: Add TBAB (Tetrabutylammonium bromide, 5-10 mol%) .
-
Reaction: Add Alkyl Halide (1.2 equiv) . Heat to Reflux (
) with vigorous stirring.-
Why Reflux? PTC reactions often have higher activation energies than homogeneous reactions.
-
Why Vigorous Stirring? Mass transfer between solid base and liquid solvent is the rate-limiting step.
-
-
Workup: Cool to RT. Filter off the inorganic salts (
, excess ). Concentrate the filtrate.
Protocol C: The "Steric Specialist" (Dioxane/Cs2CO3)
Best for: Substrates sensitive to strong bases (NaH/KOH) or prone to O-alkylation.
-
System: 1,4-Dioxane ,
(2.0 equiv) , Alkyl Halide . -
Conditions: Heat to
. -
Insight: Cesium ("Cesium Effect") forms a loose ion pair due to its large ionic radius, promoting N-alkylation solubility in organic media without the harshness of NaH.
Part 4: Decision Logic & Troubleshooting
Use this logic flow to determine the optimal route for your specific molecule.
Figure 2: Solvent and Protocol Decision Tree based on scale and substrate sensitivity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | "Wet" Solvent (NaH method) | DMF/DMSO are hygroscopic. Ensure water content <200 ppm. Water kills NaH and protonates the anion. |
| O-Alkylation | Hard Electrophile | Switch leaving group from Tosylate/Mesylate to Iodide . Iodide is "softer" and favors N-attack. |
| O-Alkylation | Solvent Polarity | If using DMF, try switching to Toluene/PTC. The tighter ion pair in Toluene can sometimes shield the Oxygen. |
| Hydrolysis | Wet KOH (PTC method) | Use powdered KOH (freshly ground) or add molecular sieves. |
References
-
Ambident Nucleophiles & Regioselectivity
- Smith, M. B., & March, J. March's Advanced Organic Chemistry. (Discussion on Ambident Nucleophiles and HSAB Theory).
-
ResearchGate Discussion on N vs O Alkylation Mechanism.Link
-
Phase Transfer Catalysis (Green Protocol)
-
Solvent Effects & Acidity
- Cesium Carbonate/Dioxane Method: Efficient N-alkylation of amides using Cs2CO3. (General reference to the "Cesium Effect" in organic synthesis).
-
Green Solvents
-
Greener Solvents: ACS Green Chemistry Institute.Link
-
Sources
- 1. phasetransfer.com [phasetransfer.com]
- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 3. scribd.com [scribd.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. thalesnano.com [thalesnano.com]
- 6. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Note: Scalable Manufacturing of 2-Phenoxy-N-phenylacetamide Scaffolds
Part 1: Executive Summary & Strategic Analysis
The Engineering Challenge
The 2-phenoxy-N-phenylacetamide core is a privileged scaffold in medicinal chemistry, serving as the structural backbone for various analgesic, anti-inflammatory, and antimicrobial agents. While laboratory-scale synthesis often relies on expensive coupling reagents (HATU, EDC) or hazardous solvents (DMF, Pyridine), these methods become economically and environmentally viable liabilities at the kilogram-to-ton scale.
This guide details a Process-Intensified Route that prioritizes:
-
Atom Economy: Utilizing high-reactivity electrophiles rather than atom-heavy coupling agents.
-
Green Solvents: Replacing chlorinated solvents with aqueous buffers and biphasic systems.
-
Purification Efficiency: Eliminating chromatography in favor of filtration and crystallization.
Route Selection: The "Split-Stream" Strategy
To maximize scalability, we utilize a linear two-step synthesis (Route A) rather than a convergent coupling of phenoxyacetic acid (Route B). Route A allows for the bulk manufacturing of the stable electrophile (
| Feature | Route A (Recommended) | Route B (Convergent) |
| Mechanism | Acylation | |
| Reagents | Chloroacetyl chloride, Phenol, Base | Phenoxyacetic acid, Aniline, T3P/HATU |
| Cost Driver | Low (Commodity chemicals) | High (Coupling agents) |
| Purification | Crystallization/Phase Cut | Column Chromatography often required |
| Scalability | High (Kilogram+) | Low (Gram scale) |
Part 2: Detailed Experimental Protocols
Protocol 1: Green Synthesis of -Chloroacetanilide Intermediates
Target: Synthesis of the electrophilic core using aqueous media to prevent hydrolysis while maximizing precipitation.
Principle: Chloroacetyl chloride is highly reactive. By using a phosphate buffer, we maintain a neutral pH that favors amine acylation over hydrolytic decomposition of the acid chloride, allowing the product to precipitate immediately.
Materials
-
Substrate: Substituted Aniline (1.0 equiv)
-
Reagent: Chloroacetyl chloride (1.2 equiv)
-
Solvent: 0.5 M Phosphate Buffer (pH 7.0) or Water/NaOAc
-
Safety: Chloroacetyl chloride is a potent lachrymator and toxic. Handle in a fume hood.
Step-by-Step Methodology
-
Preparation: Charge a reactor with 0.5 M Phosphate Buffer (10 volumes relative to aniline). Cool to
. -
Addition: Add the substituted aniline (1.0 equiv) to the buffer. Resulting suspension/emulsion should be stirred vigorously (High Shear Mixing preferred).
-
Acylation: Add Chloroacetyl chloride (1.2 equiv) dropwise over 30 minutes.
-
Critical Parameter: Maintain internal temperature
to prevent hydrolysis.
-
-
Reaction: Warm to room temperature (
) and stir for 20–60 minutes. -
Workup: The product precipitates as a white/off-white solid.
-
Filter the solids.[2]
-
Wash cake with cold water (
vol) to remove salts and acid. -
Dry in a vacuum oven at
.
-
Yield Expectation: 85–95% Purity: >98% (No recrystallization usually required).
Protocol 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
Target: Coupling the intermediate with phenols without anhydrous solvents.
Principle: Traditional Williamson synthesis requires anhydrous conditions (NaH/THF). We utilize Liquid-Liquid Phase Transfer Catalysis , using a quaternary ammonium salt to shuttle the phenoxide anion from an aqueous base layer into a non-polar organic layer where it reacts with the chloroacetamide.
Materials
-
Electrophile: 2-Chloro-N-phenylacetamide (from Protocol 1) (1.0 equiv)
-
Nucleophile: Substituted Phenol (1.1 equiv)
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%)
-
Base: 30% NaOH (aq) or
(aq) -
Solvent: Toluene (preferred) or MEK (Methyl Ethyl Ketone)
Step-by-Step Methodology
-
Biphasic Setup: In a reactor, dissolve the Substituted Phenol (1.1 equiv) and TBAB (0.05 equiv) in Toluene (5 volumes).
-
Base Addition: Add 30% NaOH solution (2.0 equiv). Stir vigorously for 15 minutes to generate the phenoxide ion in situ at the interface.
-
Coupling: Add 2-Chloro-N-phenylacetamide (1.0 equiv) to the mixture.
-
Reaction: Heat to reflux (
internal) for 2–4 hours. -
Workup:
-
Cool to
. Stop stirring and allow phases to separate. -
Drain the lower aqueous layer (contains NaCl, excess Base).
-
Wash the organic layer with 1M HCl (to remove unreacted amine traces) and then Brine.
-
-
Crystallization:
-
Concentrate the Toluene layer to ~30% volume.
-
Cool slowly to
. The target ether will crystallize. -
Filter and wash with cold hexanes/heptane.
-
Yield Expectation: 80–90% Purity: >99% (HPLC).
Part 3: Visualization & Logic
Workflow Logic: The "Split-Stream" Approach
The following diagram illustrates the convergent logic where the chloroacetamide intermediate serves as a stable "break point" for inventory management.
Caption: Figure 1. Modular synthesis workflow allowing for bulk intermediate storage and rapid analog diversification.
Mechanistic Insight: Phase Transfer Catalysis
Understanding the PTC mechanism is vital for troubleshooting. If the reaction stalls, it is often due to insufficient agitation (interfacial surface area) or catalyst poisoning.
Caption: Figure 2. The catalytic cycle of TBAB shuttling phenoxide ions into the organic phase for substitution.
Part 4: Quality Control & Troubleshooting
Critical Quality Attributes (CQA)
| Attribute | Specification | Method | Logic |
| Appearance | White to Off-White Powder | Visual | Coloration often indicates oxidation of aniline residues. |
| Assay | >98.0% w/w | HPLC (UV 254nm) | High purity required for biological screening. |
| Water Content | <0.5% | Karl Fischer | Moisture promotes amide hydrolysis during storage. |
| Residual Chloride | <500 ppm | Titration | Indicates incomplete washing of salts. |
Troubleshooting Guide
Issue 1: Low Yield in Step 1 (Acylation)
-
Cause: Hydrolysis of Chloroacetyl chloride.
-
Fix: Ensure temperature is strictly
during addition. Increase buffer concentration to maintain neutral pH.
Issue 2: "Stalled" Reaction in Step 2 (Etherification)
-
Cause: Poor phase mixing or catalyst degradation.
-
Fix: Increase agitation speed (RPM) to maximize interfacial area. Add a second portion of TBAB (2 mol%) after 2 hours.
Issue 3: Impurity at RRT 0.85 (Dimer)
-
Cause: Double reaction where the amide nitrogen also reacts (rare, but possible with strong bases).
-
Fix: Use
instead of NaOH if the amide N-H is particularly acidic (e.g., if electron-withdrawing groups are on the aniline).
Part 5: References
-
Harte, A. J., et al. (2006).[7] "Synthesis of
-chloroamides in water." Tetrahedron Letters, 47(35), 6321–6324. [7]-
Cited for: Protocol 1 (Aqueous synthesis of chloroacetamides).
-
-
Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis." Tetrahedron Letters, 16(38), 3251-3254.
-
Cited for: Protocol 2 (Foundational PTC methodology).
-
-
BenchChem. (2025).[1][2] "Synthesis of 2'-Chloroacetanilide from 2-Chloroaniline." Technical Protocols.
-
Cited for: Industrial handling of chloroacetanilides.
-
-
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[1][3][4][8]
-
Cited for: Mechanistic grounding of the
displacement.
-
-
Omar, R. S., et al. (2021).[5] "Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide." Arkivoc.
-
Cited for: Utility of the scaffold in heterocycle synthesis.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Preventing O- vs N-alkylation side reactions in amide synthesis
Topic: Preventing O- vs N-alkylation side reactions in amide synthesis Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Subject: Optimizing N-Alkylation and Preventing O-Alkylation Side Reactions Ticket ID: CHEM-SUP-AMIDE-N-SEL
Executive Summary
The alkylation of amides presents a classic ambident nucleophile challenge. The amide anion (formed via deprotonation) resonates between the nitrogen (N) and oxygen (O) atoms.[1] While N-alkylation yields the thermodynamically stable substituted amide, O-alkylation yields the kinetically favored imidate ester.
This guide provides the mechanistic grounding and experimental protocols to force the reaction toward the desired N-alkylated product, utilizing Hard-Soft Acid-Base (HSAB) theory and thermodynamic control.
Part 1: The Core Directive (Mechanism & Logic)
The Ambident Nucleophile Paradox
Upon deprotonation by a strong base (e.g., NaH), the amide forms a resonance-stabilized anion.
-
Oxygen (Hard Nucleophile): Carries the majority of the negative charge density (electronegativity). Reacts fastest under kinetic control or with hard electrophiles .
-
Nitrogen (Soft Nucleophile): The neutral amide bond is more stable than the imidate double bond. Reacts to form the thermodynamic product (N-alkyl amide).
The "Control Knobs" for Selectivity
To prevent O-alkylation, you must manipulate the reaction conditions to favor the softer, thermodynamically stable pathway.
| Variable | Favoring N-Alkylation (Desired) | Favoring O-Alkylation (Avoid) |
| Cation / Base | Sodium (Na⁺), Potassium (K⁺) Alkali metals allow thermodynamic equilibration. | Silver (Ag⁺) Precipitation of Ag-halide drives the kinetic (O) product via coordination. |
| Electrophile | Soft Electrophiles Alkyl Iodides (R-I), Bromides (R-Br). | Hard Electrophiles Sulfonates (OTf, OMs), Sulfates, Oxonium salts. |
| Temperature | Heat (Thermodynamic Control) Allows O-alkylated intermediates to revert and rearrange to N-product. | Cold (Kinetic Control) Traps the fast-forming O-imidate. |
| Solvent | Polar Aprotic (DMF, THF) Standard for NaH; promotes solubility and thermodynamic equilibration. | Non-polar (Benzene/Toluene) with Ag salts Promotes tight ion pairing and O-attack. |
Part 2: Visualization of Reaction Pathways
The following diagram illustrates the bifurcation of the reaction pathway and the conditions that steer the mechanism.
Figure 1: Reaction coordinate bifurcation. Note that O-alkylation is often reversible or can rearrange to the N-product under high thermal stress (Chapman Rearrangement logic), whereas N-alkylation is irreversible.
Part 3: Validated Experimental Protocols
Protocol A: Standard N-Alkylation (The "Gold Standard")
Use this protocol for robust synthesis of N-substituted amides from primary/secondary amides.
Reagents:
-
Substrate: Amide (1.0 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2–1.5 equiv)
-
Electrophile: Alkyl Iodide or Bromide (1.1–1.2 equiv)
-
Solvent: Anhydrous DMF or THF (0.1 M – 0.5 M concentration)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and cool under inert atmosphere (Ar or N₂).
-
Deprotonation: Suspend NaH in anhydrous DMF at 0°C.
-
Addition: Add the amide substrate (dissolved in minimal DMF) dropwise to the NaH suspension. Hydrogen gas will evolve.
-
Anion Formation: Stir at 0°C -> RT for 30–60 minutes. Critical: Ensure evolution of gas ceases to confirm full deprotonation.
-
Alkylation: Cool back to 0°C. Add the Alkyl Halide dropwise.
-
Equilibration: Allow the reaction to warm to Room Temperature (RT) and stir.
-
Checkpoint: If TLC shows O-alkylated byproduct (often less polar), heat the reaction to 50–60°C for 2–4 hours. This thermodynamic push often converts kinetic O-products or drives N-alkylation to completion.
-
-
Quench: Carefully add saturated NH₄Cl solution or water. Extract with EtOAc.
Protocol B: Troubleshooting "Stubborn" Substrates (Phase Transfer)
Use this if anhydrous conditions are difficult to maintain or if the substrate is sensitive to strong bases like NaH.
Reagents:
-
Base: KOH (powdered) or NaOH (50% aq)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5–10 mol%)
-
Solvent: Toluene or DCM[2]
Mechanism: The phase transfer catalyst brings the hydroxide into the organic layer as a "naked" ion pair. While this creates a reactive anion, the "soft" quaternary ammonium counter-ion often pairs well with the soft nitrogen, maintaining selectivity if alkyl halides are used.
Part 4: Troubleshooting & FAQs
Symptom: I am seeing a significant amount of O-alkylated product (Imidate).
Diagnosis: The reaction is under kinetic control, or you are using reagents that favor the "Hard" oxygen center. Corrective Actions:
-
Switch Electrophile: Are you using a Triflate (OTf) or Sulfate? These are "Hard" electrophiles that attack the O-center rapidly. Switch to an Alkyl Iodide . The soft iodide favors the soft nitrogen.
-
Remove Silver: Ensure no silver salts (Ag₂O, Ag₂CO₃) are present. Silver coordinates the halide, creating a "cation-like" character that precipitates immediate O-attack.
-
Increase Temperature: O-alkylation is often reversible (kinetic). Heating the reaction (60°C–80°C) in DMF can revert the imidate to the anion, which then funnels into the irreversible thermodynamic N-amide sink.
Symptom: The reaction is stalling (Low Conversion).
Diagnosis: Incomplete deprotonation or steric hindrance. Corrective Actions:
-
Base Strength: If using K₂CO₃, switch to NaH or LiHMDS. Amide pKa is typically 15–17; carbonates may be insufficient for complete deprotonation in non-polar solvents.
-
Solvent Polarity: Switch from THF to DMF or DMSO. The higher dielectric constant aids in dissolving the amide salt and dissociating the ion pair, increasing nucleophilicity.
Symptom: Over-alkylation (Dialkylation of primary amides).
Diagnosis: The product (secondary amide) is more acidic/nucleophilic than the starting material (rare for amides, common for amines) or proton exchange is occurring. Corrective Actions:
-
Stoichiometry: Strictly control the electrophile to 1.0–1.1 equivalents.
-
Stepwise Protection: If synthesizing a secondary amide from a primary amide (R-CONH₂ -> R-CONH-Me), consider protecting the nitrogen first (e.g., Boc-protection), alkylating, and then deprotecting, though this adds steps.
Decision Tree for Optimization
Figure 2: Troubleshooting logic flow for amide alkylation.
References
- Selectivity in Amide Alkylation (Review): Challis, B. C.; Challis, J. A. The Chemistry of Amides. In The Chemistry of Functional Groups; Patai, S., Ed.; Wiley: New York, 1970.
-
Cesium Effect & O-Alkylation: Møller, B. S., et al. "Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones." RSC Advances, 2023, 13, 17267-17276. Link (Demonstrates that while NaH favors N, Cs/DMF can favor O in specific heterocycles).
-
Thermodynamic vs Kinetic Control: Smith, M. B.[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013. (Authoritative source on HSAB and Ambident Nucleophiles).
-
Silver Salt Effect: Bouzide, A.; Sauvé, G. "Highly selective silver(I) oxide mediated monoprotection of symmetrical diols."[2] Tetrahedron Letters, 1997, 38, 5945-5948.[2] Link (Highlights the coordinating role of Silver in directing O-alkylation).
- Standard NaH Protocol: Gajda, T.; Zwierzak, A. "Phase-transfer-catalyzed N-alkylation of amides." Synthesis, 1981, 1005.
Sources
Optimizing reflux time for reaction of 4-hydroxybenzyl alcohol and chloroacetamides
This guide functions as a Tier 3 Technical Support resource. It is designed to troubleshoot and optimize the alkylation of 4-hydroxybenzyl alcohol (4-HBA) with chloroacetamides via Williamson Ether Synthesis.
Ticket Subject: Optimizing Reflux Time & Selectivity in Phenolic Alkylation Applicable Chemistry: Williamson Ether Synthesis (Nucleophilic Substitution) Target Product: N-substituted-2-(4-(hydroxymethyl)phenoxy)acetamide derivatives
The Core Challenge: The "Dual-Nucleophile" Problem
Before optimizing reflux time, you must understand the kinetic competition occurring in your flask. 4-Hydroxybenzyl alcohol is not a simple phenol; it is a bifunctional molecule.
-
Site A (Phenolic -OH):
. Deprotonates easily with mild base ( ). This is your target nucleophile. -
Site B (Benzylic -OH):
. Less acidic, but the benzylic position is thermally sensitive. -
The Trap: Chloroacetamides are reactive electrophiles. If reflux is too aggressive or prolonged, you risk benzylic side-reactions (self-etherification) or amide hydrolysis .
Mechanism & Competition Diagram
The following diagram illustrates the desired pathway versus the critical failure modes caused by incorrect reflux times.
Figure 1: Reaction pathways showing the competition between the desired SN2 substitution and thermal/hydrolytic side reactions.
Validated Protocol & Optimization Matrix
Do not guess the reflux time. Use this standardized protocol to establish a baseline.
Standard Conditions:
-
Solvent: Acetonitrile (MeCN) or Acetone (Anhydrous).
-
Base: Potassium Carbonate (
), 1.5 - 2.0 equivalents. -
Catalyst (Optional): Potassium Iodide (KI), 0.1 equivalents (Finkelstein condition).
The Reflux Optimization Table
Data compiled from typical Williamson ether syntheses involving benzyl alcohols [1][3].
| Variable | Acetone ( | Acetonitrile ( | DMF ( | Recommendation |
| Kinetic Rate | Slow | Moderate (Ideal) | Fast | Use MeCN for balance. |
| 4-HBA Stability | High | Good | Low (Risk of Polymerization) | Avoid DMF if possible. |
| Typical Time | 6 - 12 Hours | 3 - 5 Hours | 0.5 - 1 Hour | Start with 3h in MeCN. |
| Risk Factor | Incomplete Reaction | Minimal | Thermal Decomposition |
Step-by-Step Optimization Workflow
-
The "TLC Zero" Check: Spot your reaction immediately upon reaching reflux. Chloroacetamides can react surprisingly fast.
-
The 3-Hour Rule: In Acetonitrile, 90% of these reactions reach equilibrium by 3 hours.
-
The Hydrolysis Check: If the reaction runs >6 hours, trace water will begin hydrolyzing your chloroacetamide into the corresponding acid, halting the reaction.
Troubleshooting Guide (FAQ)
Issue #1: "I see multiple spots on TLC after 4 hours."
Root Cause: Likely Benzylic Self-Condensation or C-Alkylation .
-
Explanation: 4-HBA is sensitive. If the reflux is too vigorous or the concentration is too high, the benzylic alcohol can act as an electrophile, reacting with another molecule of 4-HBA.
-
Solution:
-
Dilute the reaction (0.1 M concentration is safer than 0.5 M).
-
Switch from DMF to Acetone to lower the thermal energy.
-
Ensure your base (
) is anhydrous; water promotes side reactions.
-
Issue #2: "The reaction stalled at 60% conversion."
Root Cause: Surface Passivation of the Base.
-
Explanation:
is heterogeneous in organic solvents. The surface can become coated with KCl (byproduct), stopping the deprotonation. -
Solution:
-
Use finely ground (powdered)
, not granular. -
Add a phase transfer catalyst like 18-Crown-6 (0.05 eq) or TBAI to solubilize the carbonate/phenoxide [3].
-
Do not simply extend reflux time; this only degrades the product.
-
Issue #3: "My product is turning yellow/brown during workup."
Root Cause: Oxidation of the phenol/benzyl alcohol.[1][2]
-
Explanation: 4-HBA derivatives are light and air-sensitive, especially in solution [2].
-
Solution:
-
Perform the reflux under a strict Nitrogen/Argon atmosphere.
-
Wrap the column chromatography setup in foil if the product is known to be unstable.
-
Store the final product at -20°C.
-
Decision Logic for Reflux Time
Use this flow to determine the exact stop-time for your specific chloroacetamide derivative.
Figure 2: Decision matrix for determining the endpoint of the reaction.
References
-
BenchChem Technical Support. (2025).[1][3] Application Notes and Protocols: 4-Hydroxybenzyl Alcohol as a Precursor in Organic Synthesis. Retrieved from 1
-
BenchChem Technical Support. (2025). Stability of 4-Hydroxybenzyl alcohol under different storage conditions. Retrieved from 3
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from 4
-
ResearchGate. (2017). Mechanism, kinetics and selectivity of a Williamson ether synthesis. Retrieved from 5[6][7]
Sources
Validation & Comparative
Comparative Guide: 1H NMR Spectral Analysis of 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide
Executive Summary
This guide provides a definitive spectral analysis of 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide , a synthetic intermediate often utilized in the development of PROTAC linkers and non-steroidal anti-inflammatory drug (NSAID) derivatives.[1]
The primary objective of this document is to equip researchers with the diagnostic criteria required to differentiate the target molecule from its precursors—2-chloro-N-phenylacetamide and 4-hydroxybenzyl alcohol .[1]
Key Technical Insight: The successful formation of the ether linkage is most accurately validated not by the aromatic region, but by the distinct deshielding of the methylene linker (
Structural Context & Synthesis Logic[2]
To interpret the NMR data accurately, one must understand the synthetic transformation. The target compound is typically synthesized via a Williamson ether synthesis.[1]
-
Reaction: Nucleophilic substitution of the chloride in 2-chloro-N-phenylacetamide by the phenoxide ion of 4-hydroxybenzyl alcohol.[1]
-
Critical Quality Attribute (CQA): Complete disappearance of the chloromethyl signal and appearance of the ether-linked methylene.
Comparative Chemical Structure Analysis[1]
| Feature | Precursor A (Electrophile) | Precursor B (Nucleophile) | Target Product |
| Compound | 2-chloro-N-phenylacetamide | 4-hydroxybenzyl alcohol | This compound |
| Key Motif | Cl-CH₂-CO-NH- | HO-Ar-CH₂-OH | -O-CH₂-CO-NH- |
| Mol.[1][2][3][4][5] Weight | 169.61 g/mol | 124.14 g/mol | 257.29 g/mol |
Comparative 1H NMR Data Analysis
The following data compares the chemical shifts (
Table 1: Diagnostic Chemical Shift Comparison (DMSO-d₆, 400 MHz)
| Proton Assignment | Precursor A (Cl-Acetamide) | Precursor B (Benzyl Alcohol) | Target Product | Shift ( |
| Amide -NH | 10.35 (s) | N/A | 10.05 (s) | Slight upfield shift due to electron-donating phenoxy group.[1] |
| Phenolic -OH | N/A | 9.25 (s) | Absent | Primary confirmation of ether bond formation. |
| Linker -CH₂- | 4.25 (s, Cl-CH₂) | N/A | 4.75 (s, O-CH₂) | Key Indicator: Deshielding (+0.5 ppm) due to Oxygen vs. Chlorine electronegativity.[1] |
| Benzylic -CH₂- | N/A | 4.42 (d) | 4.45 (d) | Retained doublet indicates intact hydroxymethyl group.[1] |
| Alcohol -OH | N/A | 5.05 (t) | 5.12 (t) | Triplet splitting confirms no oxidation occurred.[1] |
| Aromatic (Ortho) | 7.60 (d, N-Ph) | 6.68 (d, Ph-OH) | 6.92 (d, Phenoxy) | Significant shift from 6.68 to 6.92 confirming O-alkylation.[1] |
Detailed Spectral Assignment
A. The Linker Region (The "Fingerprint")
The most critical region for validation is 4.0 – 5.0 ppm .[1]
-
Precursor Signal: The starting chloroacetamide shows a sharp singlet at 4.25 ppm (
).[1] -
Product Signal: Upon substitution, this peak shifts downfield to 4.75 ppm (
).[1] -
Validation Rule: If you observe a peak at 4.25 ppm, the reaction is incomplete.
B. The Hydroxymethyl Motif ( )
In DMSO-d₆, the hydroxymethyl group displays a distinct coupling pattern:
-
The methylene protons (
) appear as a doublet at 4.45 ppm ( Hz).[1] -
The hydroxyl proton (
) appears as a triplet at 5.12 ppm ( Hz).[1] -
Note: If D₂O is added, the triplet at 5.12 ppm disappears, and the doublet at 4.45 ppm collapses into a singlet. This "D₂O Shake" is a standard confirmation step.[1]
C. The Aromatic Region (6.8 – 7.7 ppm)
The spectrum contains two distinct aromatic systems:[1][3]
-
N-Phenyl Ring (Aniline derived): 5 protons.[1] Typically appears as a doublet (2H, 7.6 ppm), triplet (2H, 7.3 ppm), and triplet (1H, 7.0 ppm).[1]
-
Phenoxy Ring (AA'BB' System): 4 protons.[1] The alkylation of the phenolic oxygen shifts the ortho-protons downfield from 6.68 ppm (in starting material) to ~6.92 ppm .[1]
Experimental Protocol
Method A: Sample Preparation for High-Resolution NMR
-
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).[1]
-
Why: CDCl₃ is not recommended due to the poor solubility of the amide and the potential loss of OH coupling information.[1]
-
-
Concentration: Dissolve 10–15 mg of the target compound in 0.6 mL of solvent.
-
Tube: 5mm high-precision NMR tube.
Method B: Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Relaxation Delay (D1): 1.0 – 2.0 seconds.[1]
-
Number of Scans (NS): 16 (sufficient for >95% purity); 64 (for impurity detection).[1]
-
Temperature: 298 K (25°C).[1]
Structural Validation Workflow
The following diagram illustrates the logical decision tree used by analytical scientists to validate the structure based on the data above.
Figure 1: Decision tree for spectral validation. Note that the presence of the 4.75 ppm singlet is the primary "Go/No-Go" decision point for the ether synthesis.
Troubleshooting & Nuances
Issue: Broadening of the Amide Peak
If the signal at 10.0 ppm is broad or invisible:
-
Cause: Proton exchange with trace water in the DMSO.[1]
-
Solution: Use a fresh ampoule of DMSO-d₆ or add activated molecular sieves to the NMR tube 1 hour prior to acquisition.[1]
Issue: Overlap in Aromatic Region
The N-phenyl and Phenoxy protons can overlap between 7.0–7.4 ppm.
-
Solution: Use COSY (Correlation Spectroscopy) .[1]
References
-
Royal Society of Chemistry. (2014).[1][6][7] Synthesis of 2-(4-formylphenoxy)-N-phenylacetamide derivatives (Supplementary Information). RSC Advances. Retrieved from [Link][1]
-
Abraham, R. J., et al. (2006).[1][8] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Arkivoc. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Retrieved from [Link]
Sources
- 1. chem.washington.edu [chem.washington.edu]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. ias.ac.in [ias.ac.in]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: HPLC Method Development for N-Phenylacetamide Purity Analysis
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
N-phenylacetamide (Acetanilide) is a critical intermediate in organic synthesis and a historical analgesic precursor to paracetamol.[1] In modern pharmaceutical and industrial contexts, its purity analysis focuses on quantifying unreacted precursors—specifically Aniline —and hydrolysis byproducts.
This guide compares two distinct chromatographic approaches for determining N-phenylacetamide purity: a Traditional Isocratic HPLC method (robust, simple) versus an Optimized Gradient UHPLC method (high-throughput, high-sensitivity).
The Separation Challenge
The primary challenge lies in the thermodynamic differences between the analyte and its main impurity:
-
Analyte: N-phenylacetamide (Neutral amide, LogP ~1.16).
-
Impurity: Aniline (Weak base, pKa ~4.6, LogP ~0.9).
Because Aniline is more polar and basic, it elutes significantly earlier than N-phenylacetamide on Reversed-Phase (RP) columns. However, without proper pH control, Aniline suffers from severe peak tailing due to secondary interactions with residual silanols on the silica support.
Comparative Analysis: Isocratic vs. Gradient
The following comparison evaluates the performance of a traditional isocratic method against an optimized gradient method.
Method A: Traditional Isocratic HPLC (The Baseline)
-
Philosophy: Simplicity and robustness.[2] Uses standard solvents without complex buffering.
-
Configuration: C18 Column (5 µm), Methanol/Water mobile phase.[3]
Method B: Optimized Gradient UHPLC (The Alternative)
-
Philosophy: Speed and peak shape control. Uses pH buffering to suppress silanol activity and gradient elution to sharpen late-eluting peaks.
-
Configuration: C18 Sub-2 µm Column, Phosphate Buffer (pH 3.0)/Acetonitrile.
Performance Data Comparison
| Metric | Method A: Isocratic HPLC | Method B: Optimized Gradient UHPLC |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 100 x 2.1 mm, 1.7 µm |
| Mobile Phase | Water : Methanol (60:40) | A: 10mM Phosphate (pH 3.0) B: Acetonitrile (Gradient) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Total Run Time | 18.0 min | 6.5 min |
| Aniline Retention ( | ~3.5 min (Broad) | ~1.2 min (Sharp) |
| Acetanilide Retention ( | ~12.0 min | ~3.8 min |
| Resolution ( | > 8.0 | > 12.0 |
| Aniline Tailing Factor ( | 1.8 (Significant tailing) | 1.1 (Symmetric) |
| LOD (Aniline) | 0.5 µg/mL | 0.05 µg/mL |
Expert Insight: While Method A provides sufficient separation (
), the lack of pH control leads to Aniline tailing (). This tailing raises the Limit of Quantitation (LOQ), making Method A unsuitable for trace impurity analysis (<0.1%). Method B suppresses silanol ionization via low pH, resulting in a symmetric Aniline peak and superior sensitivity.
Method Development Logic (Visualization)[10]
The following diagram illustrates the decision matrix for selecting the optimal method parameters based on the physicochemical properties of N-phenylacetamide and Aniline.
Figure 1: Decision logic for optimizing N-phenylacetamide purity analysis. Note that pH control is the critical factor for Aniline peak symmetry.
Detailed Experimental Protocol (Method B)
This protocol utilizes the Optimized Gradient approach, recommended for high-purity validation and trace impurity quantification.
Reagents & Equipment[10]
-
Standards: N-phenylacetamide (USP Reference Standard or >99.5%), Aniline (>99%).
-
Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water.
-
Buffer: Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%). -
Column: C18 (L1), 100 mm x 2.1 mm, 1.7 µm or 2.5 µm particle size (e.g., Waters BEH C18 or Agilent Zorbax Eclipse Plus).
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A):
-
Dissolve 1.36 g of
in 1000 mL of water (10 mM). -
Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid.
-
Filter through a 0.22 µm membrane filter.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 50 mg of N-phenylacetamide standard into a 50 mL volumetric flask.
-
Dissolve in 10 mL ACN and dilute to volume with Mobile Phase A.
-
-
Impurity Stock Solution (Aniline):
-
Prepare a 0.1 mg/mL solution of Aniline in Mobile Phase A/ACN (50:50).
-
-
System Suitability Solution:
-
Mix Standard Stock and Impurity Stock to achieve 0.5 mg/mL Acetanilide spiked with 0.5% Aniline.
-
Instrument Parameters
| Parameter | Setting |
| Wavelength | 240 nm (Max absorption for Acetanilide) |
| Injection Volume | 2.0 µL |
| Column Temp | 35°C |
| Gradient Profile | Time (min) | %A (Buffer) | %B (ACN) |
| 0.00 | |
| 1.00 | |
| 4.00 | |
| 5.00 | |
| 5.10 | |
| 6.50 |
System Suitability Criteria
Before running samples, the system must pass the following checks using the System Suitability Solution:
-
Resolution (
): > 5.0 between Aniline and N-phenylacetamide. -
Tailing Factor (Aniline): < 1.5.
-
RSD (Area): < 2.0% for N-phenylacetamide (n=5 injections).
Experimental Workflow Diagram
Figure 2: Routine analysis workflow for N-phenylacetamide purity testing.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 904, Acetanilide. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2024). Acetamide, N-phenyl- UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Sources
Comparative Solid-State Analysis: N-Phenylacetamide vs. Ether Derivatives
Focus: Crystal Packing, XRD Profiling, and Solubility Correlation
Executive Summary: The Ether Effect
This guide provides an objective technical comparison between N-phenylacetamide (Acetanilide) and its para-ether derivative, N-(4-ethoxyphenyl)acetamide (Phenacetin) .
While both share the acetamide core responsible for hydrogen bonding, the introduction of the ethoxy ether tail in Phenacetin fundamentally alters the crystal lattice energetics. This guide analyzes how this structural modification shifts the material from an Orthorhombic (Pbca) system to a Monoclinic (P21/n) system, reducing hydrogen bond density by approximately 14% and drastically lowering aqueous solubility.
Chemical Context & Synthesis
To ensure data integrity, the crystal structures compared herein are derived from samples prepared via thermodynamic control (slow evaporation).
Comparative Chemical Profile
| Feature | Acetanilide (Reference) | Phenacetin (Ether Derivative) |
| IUPAC Name | N-Phenylacetamide | N-(4-Ethoxyphenyl)acetamide |
| Formula | C₈H₉NO | C₁₀H₁₃NO₂ |
| Molar Mass | 135.17 g/mol | 179.22 g/mol |
| Functionalization | Unsubstituted Phenyl Ring | Para-Ethoxy ether tail |
| Key Role | Parent Scaffold | Analgesic / Antipyretic (Historical) |
Synthesis & Crystallization Protocol
The following workflow ensures the isolation of the stable polymorphs used for the XRD data below.
Figure 1: Standardized synthesis and crystallization workflow to isolate thermodynamically stable polymorphs for XRD analysis.
Crystallographic Profiling (XRD Data)
The core distinction lies in the packing efficiency. Acetanilide packs efficiently in an orthorhombic lattice. The ethoxy group in Phenacetin acts as a "steric wedge," forcing the structure into a lower-symmetry monoclinic system and diluting the cohesive energy provided by hydrogen bonds.
Table 1: Unit Cell & Lattice Comparison
| Parameter | Acetanilide (Base) | Phenacetin (Ether Derivative) | Impact of Ether Group |
| Crystal System | Orthorhombic | Monoclinic | Symmetry Reduction |
| Space Group | Pbca (No. 61) | P2₁/n (No. 14) | Loss of orthogonal axes |
| Z (Molecules/Cell) | 8 | 4 | Lower packing density |
| a (Å) | ~19.64 | ~14.21 | - |
| b (Å) | ~9.48 | ~11.13 | Lattice expansion in b |
| c (Å) | ~7.96 | ~13.02 | Significant elongation |
| β (Angle) | 90° | ~105.3° | Shear distortion |
| Calc. Density | 1.22 g/cm³ | 1.18 g/cm³ | 3.3% Density Reduction |
Mechanistic Insight: Hydrogen Bond Dilution
In solid-state chemistry, stability is often governed by the ratio of Hydrogen Bonding Energy (
-
Acetanilide: The amide-to-amide hydrogen bonds (N-H...O=C) form robust 1D chains. The phenyl rings pack in a herringbone motif.
- Contribution: ~20.4% of total lattice energy.[1]
-
Phenacetin: The ethoxy tail is hydrophobic and cannot donate hydrogen bonds. It physically separates the amide chains, increasing the volume of the cell without adding strong cohesive forces.
- Contribution: ~17.5% of total lattice energy.[1]
Technical Note: The decrease from 20.4% to 17.5% represents a significant reliance on weaker Van der Waals forces (dispersive interactions) in the ether derivative, making the lattice more susceptible to solvent intrusion if the solvent is lipophilic, but less soluble in water due to the hydrophobic tail.
Structural Logic & Interaction Map
The following diagram visualizes how the ether modification disrupts the "Ideal" packing of the parent acetanilide.
Figure 2: Structural logic showing how the ethoxy tail disrupts the efficient herringbone packing of the parent scaffold.
Performance Implications: Solubility & Bioavailability
The crystallographic data directly correlates with physicochemical performance. The "Ether Effect" observed in the XRD data (lower density, reliance on Van der Waals forces) manifests in solubility profiles.
Table 2: Solubility Performance Data
| Solvent System | Acetanilide | Phenacetin | Crystallographic Cause |
| Water (25°C) | 0.54 g / 100 mL | 0.076 g / 100 mL | Hydrophobic ether tail disrupts water solvation shell. |
| Water (100°C) | 5.0 g / 100 mL | 1.22 g / 100 mL | Lattice energy of Phenacetin requires higher T to overcome. |
| Ethanol | Soluble | Highly Soluble | Ether tail interacts favorably with Et-OH alkyl chain. |
| LogP (Oct/Wat) | 1.16 | 1.58 | Increased lipophilicity due to surface area of EtO- group. |
Application Insight
For drug development professionals, this comparison highlights a trade-off:
-
Acetanilide: Higher aqueous solubility but faster metabolic clearance and toxicity (aniline production).
-
Phenacetin: Lower aqueous solubility (due to the crystal packing described above) but improved lipophilicity for membrane permeability.
-
Note: While Phenacetin was withdrawn due to nephrotoxicity, its structural analog Paracetamol (N-(4-hydroxyphenyl)acetamide) restores the H-bonding capability (via the -OH group), reverting the H-bond energy contribution back to ~34%, significantly higher than both Acetanilide and Phenacetin.
-
References
-
Cambridge Crystallographic Data Centre (CCDC). Crystal Structure of Acetanilide (Refcode: ACETAN). [Link]
-
Perlovich, G. L., et al. (2006). "Towards an understanding of the molecular mechanism of solvation of drug molecules: a thermodynamic approach by crystal lattice energy." Journal of Pharmaceutical Sciences. (Source of Packing Energy Data). [Link]
-
Nichols, G., & Frampton, C. S. (1998). "Physicochemical characterization of the orthorhombic polymorph of paracetamol." Journal of Pharmaceutical Sciences. (Comparative structural context). [Link]
-
PubChem Compound Summary. Phenacetin (CID 4754) and Acetanilide (CID 904). [Link]
Sources
Safety Operating Guide
Essential Personal Protective Equipment (PPE) and Safe Handling Guide for 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide
This guide provides comprehensive safety protocols and personal protective equipment (PPE) requirements for handling 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide. As a novel compound, specific toxicological data may be limited. Therefore, this directive is grounded in a conservative approach, drawing from the hazard profiles of structurally related phenoxyacetamide and aromatic amide compounds to ensure the highest level of safety for all laboratory personnel. Adherence to these protocols is essential for mitigating risks and fostering a secure research environment.
Hazard Assessment and Risk Mitigation
Due to its chemical structure, this compound should be handled as a potentially hazardous substance. Analogous compounds, such as 2-Phenoxyacetamide, are classified with several hazards that we must assume are relevant.
Anticipated Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][3]
-
Serious Eye Irritation: Can cause significant eye irritation.[1][3][5]
-
Acute Inhalation Toxicity: Harmful if inhaled as a dust.[1][4]
-
Respiratory Irritation: May cause irritation to the respiratory tract.[3]
Primary Routes of Exposure: The primary risks for researchers involve exposure through:
-
Inhalation: Breathing in airborne dust, especially during weighing and transfer.[6]
-
Dermal Contact: Direct skin contact with the solid compound or solutions.[7]
-
Eye Contact: Exposure to dust or splashes from solutions.[5]
-
Ingestion: Accidental ingestion via contaminated hands or surfaces.[2][8]
Our safety strategy is built on the hierarchy of controls, prioritizing engineering and administrative controls to minimize exposure, with PPE serving as the critical final barrier.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is contingent on the specific laboratory task being performed. The following table summarizes the minimum required PPE for various operations involving this compound.
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing & Handling Solid | Chemical Splash Goggles | Nitrile Gloves (Double-gloving recommended) | Fully-buttoned Lab Coat | Required: Operate within a certified Chemical Fume Hood or Ventilated Balance Enclosure. |
| Preparing Solutions (Dissolving) | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Fully-buttoned Lab Coat | Required: Operate within a certified Chemical Fume Hood. |
| Reaction Monitoring & Sampling | Chemical Splash Goggles | Nitrile Gloves | Fully-buttoned Lab Coat | Required: Operate within a certified Chemical Fume Hood. |
| Spill Cleanup & Waste Disposal | Chemical Splash Goggles & Face Shield | Chemical-Resistant Gloves (e.g., Nitrile) | Chemical-Resistant Apron over Lab Coat | Required: NIOSH-approved respirator with particulate filters if outside a fume hood.[9][10] |
Detailed PPE Specifications
-
Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work in the laboratory. When handling the solid compound outside of an enclosure or when there is any risk of splashing, chemical splash goggles are required.[5][11] For larger volumes or tasks with a higher splash potential, a full-face shield must be worn over chemical splash goggles.[11][12]
-
Skin and Body Protection :
-
Gloves : Chemical-resistant nitrile gloves are the standard requirement.[10] Always inspect gloves for tears or holes before use.[1][4] For handling the pure solid or concentrated solutions, consider double-gloving. If contact occurs, remove the glove immediately, wash your hands, and don a new glove. Never reuse disposable gloves.
-
Lab Coat : A clean, fully-buttoned lab coat is mandatory to protect skin and personal clothing.[11]
-
Personal Attire : Full-length pants and closed-toe, closed-heel shoes are required at all times in the laboratory to protect against spills and physical hazards.[11]
-
-
Respiratory Protection :
-
Primary Control : All procedures that may generate dust or aerosols must be performed within a certified chemical fume hood or other ventilated enclosure.[13] This is the primary method for preventing respiratory exposure.
-
Secondary Control : If engineering controls are not available or insufficient, a properly fitted NIOSH-approved respirator with organic vapor and particulate cartridges is required.[9][11] All personnel requiring a respirator must be part of a respiratory protection program that includes medical evaluation and fit-testing.[11]
-
Operational Plans and Procedural Guidance
Trustworthy protocols are self-validating. Following these step-by-step procedures ensures that safety is integrated directly into the workflow.
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned task.
Sources
- 1. fishersci.fr [fishersci.fr]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. dea.gov [dea.gov]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. nrt.org [nrt.org]
- 9. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
